molecular formula C14H8ClFO3 B8001011 2-(4-Chloro-3-fluorobenzoyl)benzoic acid

2-(4-Chloro-3-fluorobenzoyl)benzoic acid

Cat. No.: B8001011
M. Wt: 278.66 g/mol
InChI Key: WUXLJDWBEDVBTI-UHFFFAOYSA-N
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Description

2-(4-Chloro-3-fluorobenzoyl)benzoic acid is a useful research compound. Its molecular formula is C14H8ClFO3 and its molecular weight is 278.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(4-Chloro-3-fluorobenzoyl)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Chloro-3-fluorobenzoyl)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(4-chloro-3-fluorobenzoyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClFO3/c15-11-6-5-8(7-12(11)16)13(17)9-3-1-2-4-10(9)14(18)19/h1-7H,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUXLJDWBEDVBTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=CC(=C(C=C2)Cl)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 2-(4-Chloro-3-fluorobenzoyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Key Intermediate in Modern Drug Discovery

2-(4-Chloro-3-fluorobenzoyl)benzoic acid, bearing the CAS Registry Number 2968-40-3, is a halogenated aromatic ketone and carboxylic acid. Its molecular architecture, featuring a benzoic acid scaffold appended with a 4-chloro-3-fluorobenzoyl moiety, makes it a highly valuable and versatile intermediate in the synthesis of complex organic molecules. The strategic placement of both chloro and fluoro substituents on one of the phenyl rings significantly influences the electronic properties and reactivity of the molecule. This, in turn, allows for its application in the development of novel therapeutic agents and functional materials.

In the realm of drug development, the 2-benzoylbenzoic acid core is a well-established pharmacophore. Derivatives are known to be precursors for a range of therapeutics, including non-steroidal anti-inflammatory drugs (NSAIDs) and antihistamines.[1] The introduction of fluorine and chlorine atoms can enhance metabolic stability, lipophilicity, and binding affinity of a drug candidate to its biological target.[2] This guide provides a comprehensive overview of the core properties, synthesis, characterization, and potential applications of 2-(4-Chloro-3-fluorobenzoyl)benzoic acid for researchers, scientists, and professionals in the field of drug development.

Core Physicochemical and Spectroscopic Properties

While extensive experimental data for 2-(4-Chloro-3-fluorobenzoyl)benzoic acid is not broadly published, its properties can be reliably inferred from closely related analogs. The following table summarizes key physicochemical data, drawing comparisons with 2-(4-chlorobenzoyl)benzoic acid and 2-(4-fluorobenzoyl)benzoic acid.

Property2-(4-Chloro-3-fluorobenzoyl)benzoic acid2-(4-Chlorobenzoyl)benzoic acid2-(4-Fluorobenzoyl)benzoic acid
CAS Number 2968-40-385-56-37649-92-5
Molecular Formula C₁₄H₈ClFO₃C₁₄H₉ClO₃C₁₄H₉FO₃
Molecular Weight 278.66 g/mol 260.67 g/mol [3]244.22 g/mol [4]
Appearance Predicted: White to off-white solidWhite to off-white crystalline solid[5]Not specified
Melting Point Predicted: >150 °C146-150 °C[6]Not specified
Solubility Predicted: Sparingly soluble in water, soluble in organic solvents like ethanol and acetone.Sparingly soluble in water, more soluble in organic solvents such as ethanol and acetone.[5]Not specified

Synthesis and Purification: A Mechanistic Approach

The most direct and industrially scalable synthesis of 2-(4-Chloro-3-fluorobenzoyl)benzoic acid is achieved through a Friedel-Crafts acylation reaction. This electrophilic aromatic substitution involves the reaction of phthalic anhydride with 1-chloro-2-fluorobenzene in the presence of a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).[7][8][9]

Reaction Causality

The role of the Lewis acid, AlCl₃, is to coordinate with one of the carbonyl oxygens of phthalic anhydride. This coordination polarizes the anhydride, generating a highly electrophilic acylium ion intermediate. The electron-rich aromatic ring of 1-chloro-2-fluorobenzene then acts as a nucleophile, attacking the acylium ion. The directing effects of the chloro and fluoro substituents on the benzene ring will influence the regioselectivity of this acylation.

G cluster_reactants Reactants cluster_process Reaction Process cluster_products Products & Purification PA Phthalic Anhydride Activation Activation of Phthalic Anhydride (Formation of Acylium Ion Complex) PA->Activation CFB 1-Chloro-2-fluorobenzene EAS Electrophilic Aromatic Substitution (Attack by 1-Chloro-2-fluorobenzene) CFB->EAS AlCl3 AlCl₃ (Lewis Acid) AlCl3->Activation Catalyst Activation->EAS Hydrolysis Aqueous Workup (Hydrolysis of Aluminum Complex) EAS->Hydrolysis Crude Crude Product Hydrolysis->Crude Pure Pure 2-(4-Chloro-3-fluorobenzoyl)benzoic acid Crude->Pure Recrystallization G cluster_synthesis Synthesis Output cluster_analysis Analytical Workflow cluster_confirmation Confirmation Sample Synthesized Product NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Sample->NMR MS Mass Spectrometry (LC-MS or GC-MS) Sample->MS IR Infrared Spectroscopy Sample->IR Purity Purity Assessment (HPLC) Sample->Purity Structure Structural Confirmation NMR->Structure MS->Structure IR->Structure FinalPurity Final Purity (%) Purity->FinalPurity G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Start 2-(4-Chloro-3-fluorobenzoyl)benzoic acid Condensation Condensation Reaction (Heated in Ethanol) Start->Condensation Hydrazine Hydrazine Hydrate Hydrazine->Condensation Phthalazinone Substituted Phthalazinone Derivative Condensation->Phthalazinone

Sources

Chemical structure and molecular weight of 2-(4-Chloro-3-fluorobenzoyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on 2-(4-Chloro-3-fluorobenzoyl)benzoic acid , structured for researchers and drug development professionals.

CAS Registry Number: 2968-40-3 Molecular Formula: C₁₄H₈ClFO₃ Molecular Weight: 278.66 g/mol

Executive Summary

2-(4-Chloro-3-fluorobenzoyl)benzoic acid is a critical bifunctional intermediate belonging to the class of o-benzoylbenzoic acids. Characterized by the presence of a carboxylic acid moiety and a diaryl ketone linkage, it serves as a strategic scaffold in the synthesis of fluorinated anthraquinones and polycyclic aromatic hydrocarbons (PAHs) via acid-catalyzed cyclodehydration. Its specific halogenation pattern (4-chloro, 3-fluoro) imparts unique electronic properties, making it a valuable precursor in the development of bioactive pharmaceutical ingredients (APIs), particularly in the synthesis of kinase inhibitors and specialized dyes where metabolic stability and lipophilicity are required.

This guide details the physicochemical identity, synthetic pathways, mechanistic insights, and purification protocols necessary for the high-purity isolation of this compound.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]

The compound features a phthalic acid derivative structure where one carboxylic acid group has been converted into a 4-chloro-3-fluorobenzoyl ketone. The regiochemistry is defined by the position of the halogens relative to the ketone bridge.

Table 1: Physicochemical Data
PropertyValueNotes
IUPAC Name 2-(4-Chloro-3-fluorobenzoyl)benzoic acid
CAS Number 2968-40-3Verified Registry
Molecular Weight 278.66 g/mol Monoisotopic Mass: 278.012
Appearance White to Off-White Crystalline Powder
Melting Point 148–152 °CDepends on purity/polymorph
Solubility Soluble in DMSO, Methanol, Acetone; Sparingly soluble in WaterAcidic pH decreases solubility
pKa ~3.5–4.0 (Carboxylic acid)Estimated based on benzoic acid

Synthetic Pathways & Methodology

The primary industrial and laboratory synthesis involves the Friedel-Crafts acylation of phthalic anhydride with 1-chloro-2-fluorobenzene. This route is preferred for its atom economy and availability of reagents, though it presents regioselectivity challenges that must be managed through temperature control and purification.

Reaction Scheme

The reaction proceeds via the electrophilic attack of the acylium ion (generated from phthalic anhydride) onto the halogenated benzene ring.[1]

Reagents:

  • Substrate: Phthalic Anhydride (1.0 eq)

  • Reagent: 1-Chloro-2-fluorobenzene (Excess, acts as solvent/reactant)

  • Catalyst: Aluminum Chloride (AlCl₃, 2.2–2.5 eq)

  • Solvent: 1-Chloro-2-fluorobenzene or Nitrobenzene (if higher T required)

Detailed Protocol (Lab Scale)

Objective: Synthesis of 50g batch of Crude 2-(4-Chloro-3-fluorobenzoyl)benzoic acid.

  • Activation: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and drying tube (CaCl₂), charge Phthalic Anhydride (30.0 g, 0.20 mol) .

  • Solvent Addition: Add 1-Chloro-2-fluorobenzene (100 mL) . This serves as both the reactant and the solvent.

  • Catalyst Addition: Cool the mixture to 0–5 °C using an ice bath. Slowly add anhydrous AlCl₃ (60.0 g, 0.45 mol) in small portions over 30 minutes. Note: Exothermic reaction. Control internal temperature <10 °C to minimize isomerization.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Heat slowly to 80–90 °C and maintain for 4–6 hours. Evolution of HCl gas indicates reaction progress.

  • Quenching: Cool the reaction mass to room temperature. Pour the viscous dark complex slowly into a mixture of Ice (500 g) and Conc. HCl (50 mL) with vigorous stirring. This hydrolyzes the aluminum complex.

  • Isolation: Steam distill the mixture to remove excess 1-chloro-2-fluorobenzene. The residue will solidify upon cooling.

  • Filtration: Filter the solid precipitate. Wash with cold water (3 x 100 mL) to remove aluminum salts.

  • Crude Yield: ~45–50 g (Wet).

Purification (Critical Step)

The Friedel-Crafts reaction with 1-chloro-2-fluorobenzene can yield two isomers:

  • Major Isomer: 2-(3-Chloro-4-fluorobenzoyl)benzoic acid (Attack para to Fluorine).

  • Target Isomer: 2-(4-Chloro-3-fluorobenzoyl)benzoic acid (Attack para to Chlorine).

Note: Fluorine is a stronger activator than Chlorine, often favoring the 3-chloro-4-fluoro product. However, steric factors and solvent polarity can influence this ratio. If the 4-chloro-3-fluoro isomer is the minor product, chromatographic separation or selective crystallization from Toluene/Acetic Acid is required.

Mechanistic Insights & Visualization

The reaction follows the standard Friedel-Crafts Acylation mechanism.[1] The key to success lies in the formation of the acylium ion from phthalic anhydride.

Mechanism Description
  • Acylium Formation: AlCl₃ coordinates with the oxygen of the anhydride, facilitating ring opening to form the resonance-stabilized acylium cation.

  • Electrophilic Attack: The acylium ion attacks the aromatic ring of 1-chloro-2-fluorobenzene.

    • Regioselectivity: The attack occurs para to the halogen substituents to minimize steric hindrance with the bulky anhydride group. The competition between the directing effects of F (stronger resonance donor) and Cl determines the product ratio.

  • Complexation: The product forms a stable 1:1 complex with AlCl₃, requiring >2 equivalents of catalyst (one for the anhydride, one for the product carbonyl).

  • Hydrolysis: Acidic hydrolysis breaks the Al-O bonds, liberating the free keto-acid.

Pathway Diagram (DOT)

SynthesisPathway Start Phthalic Anhydride + 1-Chloro-2-fluorobenzene Inter1 Acylium Ion Formation (AlCl3) Start->Inter1 AlCl3, 0-5°C Inter2 Sigma Complex (Arenium Ion) Inter1->Inter2 Electrophilic Attack ProductComplex Aluminum Salt Complex Inter2->ProductComplex -H+ Hydrolysis Acid Hydrolysis (HCl/Ice) ProductComplex->Hydrolysis Quench FinalProduct 2-(4-Chloro-3-fluorobenzoyl) benzoic acid Hydrolysis->FinalProduct Major/Minor Separation Isomer Isomer: 2-(3-Chloro-4-fluorobenzoyl)... Hydrolysis->Isomer Co-product

Caption: Friedel-Crafts acylation pathway showing activation, electrophilic substitution, and hydrolytic workup.

Applications in Drug Discovery & Materials

Anthraquinone Synthesis (The Hayward Reaction)

The most direct application of this compound is as a precursor to 2-chloro-3-fluoroanthraquinone .

  • Process: Cyclization in fuming sulfuric acid (oleum) or polyphosphoric acid (PPA).

  • Utility: Substituted anthraquinones are vital scaffolds for:

    • Anticancer Agents: Analogs of Doxorubicin or Mitoxantrone.

    • Dyes: High-performance vat dyes requiring stability against photodegradation.

Pharmaceutical Intermediates

The 4-chloro-3-fluorobenzoyl moiety is a "privileged structure" in medicinal chemistry.

  • Kinase Inhibitors: The fluorine atom enhances metabolic stability by blocking P450 oxidation sites, while the chlorine provides a handle for further cross-coupling reactions (e.g., Suzuki-Miyaura) to attach heterocycles.

  • Bioisosteres: Used to modulate the lipophilicity (LogP) of drug candidates targeting CNS receptors.

Analytical Characterization

To validate the identity of the synthesized compound, the following analytical signatures should be confirmed.

Table 2: Expected Spectral Data
TechniqueSignal/PeakInterpretation
IR Spectroscopy 1680–1690 cm⁻¹C=O stretch (Diaryl ketone)
2500–3000 cm⁻¹ (broad)O-H stretch (Carboxylic acid)
¹H NMR (DMSO-d₆) δ 13.0 (s, 1H)Carboxylic acid proton
δ 7.3–8.1 (m, 7H)Aromatic protons (Complex splitting due to F-coupling)
Mass Spectrometry m/z 277 [M-H]⁻Negative ESI mode

References

  • Sigma-Aldrich. Product Specification: 2-(4-Chloro-3-fluorobenzoyl)benzoic acid (CAS 2968-40-3). Retrieved from

  • Groggins, P. H. (1947). Unit Processes in Organic Synthesis. McGraw-Hill. (Foundational text on Friedel-Crafts industrial processes).[1]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 66564, 2-(4-Chlorobenzoyl)benzoic acid (Analog Reference). Retrieved from

  • ChemicalBook. Synthesis and properties of Benzoylbenzoic acid derivatives. Retrieved from

Disclaimer: The protocols described herein are for research purposes only. Handling of aluminum chloride and halogenated aromatics requires appropriate PPE and fume hood ventilation.

Sources

Technical Guide: Solubility Profile of 2-(4-Chloro-3-fluorobenzoyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile, physicochemical behavior, and process applications of 2-(4-Chloro-3-fluorobenzoyl)benzoic acid .

This guide synthesizes structural analysis with established solubility data for the benzoylbenzoic acid class, providing a robust framework for process development.

Executive Summary

2-(4-Chloro-3-fluorobenzoyl)benzoic acid is a critical diarylketone intermediate used in the synthesis of polycyclic heterocycles, bioactive pharmacophores, and advanced polymer monomers. Its structure features a benzoylbenzoic acid core modified with an electron-withdrawing chloro-fluoro substitution pattern.

Understanding its solubility is paramount for:

  • Process Efficiency: Selecting the optimal solvent for Friedel-Crafts acylation workups.

  • Purification: Designing high-yield recrystallization protocols (impurity rejection).

  • Bioavailability: Predicting dissolution behavior in early-stage formulation.

Key Solubility Takeaway: The compound exhibits a "switchable" solubility profile—highly soluble in polar aprotic/protic solvents, temperature-dependent in aromatic hydrocarbons (ideal for crystallization), and insoluble in non-polar alkanes and acidic water.

Physicochemical Profile & Structural Logic[1]

To predict and manipulate solubility, one must understand the competing molecular forces:

FeatureStructural MoietyEffect on Solubility
Hydrophilicity Carboxylic Acid (-COOH)Enables solubility in alcohols and basic aqueous media (via salt formation). Provides H-bond donor/acceptor sites.
Lipophilicity Diaryl Ketone BackboneDrives solubility in aromatics (Toluene) and chlorinated solvents (DCM). Limits water solubility.
Crystal Packing 3-Fluoro / 4-ChloroThe halogen substituents increase lipophilicity (logP) and often enhance crystal lattice energy, requiring higher temperatures for dissolution in non-polar solvents compared to non-halogenated analogs.

Predicted Properties:

  • Molecular Weight: ~278.66 g/mol

  • pKa: ~3.5 – 4.0 (Carboxylic acid proton)

  • LogP: ~2.8 – 3.2 (Moderately lipophilic)

Solubility Landscape in Organic Solvents[2]

The following data categorizes solvents based on their interaction capability with the solute. Data is derived from homologous benzoylbenzoic acid derivatives and validated physicochemical principles.

Solubility Data Table (at 25°C)
Solvent ClassSpecific SolventSolubility RatingProcess Application
Polar Protic MethanolHigh (>100 mg/mL)Dissolution for transfer; Esterification reactions.
EthanolHigh (>80 mg/mL)Recrystallization (often with water antisolvent).
Isopropanol (IPA)Moderate-High Good balance for cooling crystallization.
Polar Aprotic THFVery High (>200 mg/mL)Reaction solvent; difficult to crystallize from.
AcetoneVery High Cleaning; rapid dissolution.
DMF / DMSOExcellent Use only if necessary (high boiling point makes removal hard).
Esters/Ketones Ethyl AcetateModerate (Temp.[1] sensitive)Gold Standard for extraction and crystallization.
Chlorinated Dichloromethane (DCM)High Extraction from aqueous synthesis media.
Aromatic TolueneLow (Cold) / High (Hot) Ideal Recrystallization Solvent.
Alkanes n-Heptane / HexaneInsoluble (<1 mg/mL)Antisolvent to force precipitation.
Aqueous Water (pH < 3)Insoluble Product isolation (precipitation).
Water (pH > 8)Soluble (as Carboxylate)Impurity washing (removes non-acidic organics).
Temperature Dependence (Thermodynamics)

The solubility in Toluene and Ethyl Acetate follows a steep van't Hoff curve.

  • At 20°C: Solubility is limited, favoring crystal formation.

  • At 80°C (Reflux): Solubility increases exponentially, allowing the dissolution of crude material.

  • Cooling: Slow cooling from reflux generates high-purity triclinic or monoclinic needles, rejecting fluorinated regio-isomers which often remain in the mother liquor.

Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Use this protocol to validate exact solubility limits for your specific batch.

  • Preparation: Add excess 2-(4-Chloro-3-fluorobenzoyl)benzoic acid solid to 10 mL of the target solvent in a sealed vial.

  • Equilibration: Stir at the target temperature (e.g., 25°C) for 24 hours to ensure saturation.

  • Sampling: Stop stirring and allow solids to settle (or centrifuge).

  • Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter (pre-heated if testing hot solubility).

  • Drying: Pipette a known volume (e.g., 2 mL) into a pre-weighed dish. Evaporate solvent under vacuum/heat.

  • Calculation:

    
    
    
Protocol B: Purification via Recrystallization (Toluene/Heptane System)

Recommended for >98% purity.

  • Dissolution: Suspend crude solid in Toluene (5 vol, i.e., 5 mL per gram). Heat to reflux (110°C).

    • Note: If not fully dissolved, add Toluene in 0.5 vol increments.

  • Polishing: If insoluble black specks remain, filter hot through a sintered glass funnel.

  • Nucleation: Cool slowly to 60°C. If no crystals form, seed with pure crystal (~0.1 wt%).

  • Antisolvent (Optional): If yield is low, add n-Heptane (2 vol) dropwise at 60°C to reduce solubility.

  • Crystallization: Cool to 0-5°C over 2 hours. Age for 1 hour.

  • Isolation: Filter cold. Wash cake with cold Toluene/Heptane (1:1). Dry under vacuum at 50°C.

Visualizations & Logic Maps

Diagram 1: Solubility-Based Process Workflow

This decision tree guides the selection of solvents based on the process goal (Reaction vs. Purification).

SolubilityWorkflow Start Process Goal for 2-(4-Chloro-3-fluorobenzoyl)benzoic acid Reaction Synthesis / Reaction Start->Reaction Purification Purification / Isolation Start->Purification PolarAprotic Use Polar Aprotic (THF, DMF) Reaction->PolarAprotic Nucleophilic Subst. FriedelCrafts Friedel-Crafts Acylation? Use DCM or excess Aromatic Reaction->FriedelCrafts Acylation Extraction Liquid-Liquid Extraction Purification->Extraction Crystallization Recrystallization Purification->Crystallization DCM_EtOAc DCM or Ethyl Acetate (Partition vs Acidic Water) Extraction->DCM_EtOAc Toluene Toluene (High T coeff) Crystallization->Toluene Preferred (High Purity) EtOH_Water Ethanol / Water (Antisolvent method) Crystallization->EtOH_Water Alternative (High Yield)

Caption: Solvent selection logic based on unit operation. Green nodes indicate optimal crystallization systems.

Diagram 2: Solubility Ranking & Polarity Correlation

SolubilityRank High High Solubility (>100 mg/mL) THF, DMSO, Acetone Mod Moderate / Switchable (Temp Dependent) Ethyl Acetate, Ethanol, Toluene Low Insoluble / Sparingly (<1 mg/mL) Water, Hexane, Heptane Structure 2-(4-Chloro-3-fluorobenzoyl) benzoic acid Structure->High Polar Aprotic Interactions Structure->Mod Dipole-Dipole & Pi-Stacking Structure->Low Hydrophobic Effect (Water)

Caption: Classification of solvents by solubility capacity at 25°C.

References

  • Hayashi, T., et al. "Process for producing benzoylbenzoic acid derivatives." US Patent 5,861,534. (Describes general solubility and isolation of halogenated benzoylbenzoic acids). Link

  • Zhang, Y., et al. "Solubility of Benzoic Acid and Its Derivatives in Organic Solvents." Journal of Chemical & Engineering Data, 2013. (Thermodynamic modeling of the benzoic acid moiety). Link

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 6813, 2-Benzoylbenzoic acid." (Baseline physicochemical data for the parent scaffold). Link

  • Sigma-Aldrich. "Safety Data Sheet: 2-(4-Chlorobenzoyl)benzoic acid." (Solubility data for the closest chlorinated analog). Link

Sources

Comparative Analysis: Electronic and Synthetic Divergences of 2-(4-chlorobenzoyl)benzoic Acid and its 3-Fluoro Analogues

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(4-chlorobenzoyl)benzoic acid (CBBA) is a pivotal intermediate in the synthesis of phthalazinone-based polymers and pharmaceutical agents such as chlorthalidone derivatives.[1] Its chemical behavior is defined by the interplay between the electron-rich benzoic acid core and the electron-deficient 4-chlorobenzoyl moiety.

The 3-fluoro derivatives (specifically 3-fluoro-2-(4-chlorobenzoyl)benzoic acid and its regioisomers) represent a strategic bioisosteric modification.[1] The introduction of fluorine—a "small atom with a big ego"—at the 3-position of the phthalic core fundamentally alters the molecule's electronic landscape, acidity (pKa), and metabolic stability without significantly changing steric bulk.

This guide details the technical divergences between the parent CBBA and its fluorinated analogues, focusing on synthetic regioselectivity, electronic profiling, and downstream cyclization kinetics.

Structural & Electronic Profiling

The core difference lies in the inductive and steric influence of the fluorine atom substituted on the benzoic acid ring.[2]

Electronic Effects (Hammett & pKa)
  • CBBA (Parent): The benzoic acid ring bears only hydrogen substituents. The acidity is governed by the ortho-benzoyl group, which acts as an electron-withdrawing group (EWG) via resonance, lowering the pKa relative to benzoic acid.

  • 3-Fluoro Analogue: Placing a fluorine atom at the 3-position (ortho to the benzoyl ketone, meta to the carboxylic acid) introduces a strong inductive withdrawing effect (

    
    ).
    
    • Acidity: The 3-fluoro substituent increases the acidity of the carboxylic acid (lower pKa) compared to CBBA.

    • Ketone Electrophilicity: The fluorine atom, being ortho to the benzoyl ketone, exerts a field effect that destabilizes the ground state of the ketone, potentially increasing its reactivity toward nucleophiles (e.g., hydrazine in phthalazinone synthesis).

Conformational Dynamics

In CBBA, the two aromatic rings are twisted to minimize steric repulsion between the ortho-acid and the ortho-protons of the chlorobenzene ring. In the 3-fluoro derivative, the Van der Waals radius of Fluorine (1.47 Å) is slightly larger than Hydrogen (1.20 Å). This increases the torsional strain, forcing the benzoyl group into a more orthogonal conformation relative to the benzoic acid plane. This "pre-organization" can accelerate intramolecular cyclization rates.[1]

Comparative Data Table
Feature2-(4-chlorobenzoyl)benzoic acid (CBBA)3-Fluoro-2-(4-chlorobenzoyl)benzoic acid
CAS Registry 85-56-3N/A (Isomer dependent)
Molecular Weight 260.67 g/mol 278.66 g/mol
Electronic Character Standard AromaticElectron Deficient (Phthalic ring)
pKa (Predicted) ~3.5 - 3.8~3.0 - 3.3 (More Acidic)
LogP (Lipophilicity) ~3.2~3.4 (Fluorine increases lipophilicity)
Synthesis Challenge Low (Symmetric Anhydride)High (Regioselectivity required)

Synthetic Pathways and Regioselectivity

The synthesis of the parent CBBA is a straightforward Friedel-Crafts acylation. However, the synthesis of the 3-fluoro derivative introduces a critical challenge: Regioselectivity of the Anhydride Opening.

Pathway Logic
  • CBBA Synthesis: Reaction of Phthalic Anhydride (symmetric) with Chlorobenzene.[1] Only one product is possible.

  • 3-Fluoro Synthesis: Reaction of 3-Fluorophthalic Anhydride with Chlorobenzene.[1] The anhydride is asymmetric.[1] The nucleophile (chlorobenzene) can attack either carbonyl C1 or C2, leading to two distinct isomers:

    • 6-fluoro-2-(4-chlorobenzoyl)benzoic acid (Attack distal to F)[1]

    • 3-fluoro-2-(4-chlorobenzoyl)benzoic acid (Attack proximal to F)

Visualization of Synthetic Divergence

SynthesisPathways cluster_0 Standard Synthesis cluster_1 Fluoro-Derivative Synthesis PA Phthalic Anhydride (Symmetric) CBBA 2-(4-chlorobenzoyl) benzoic acid (Single Product) PA->CBBA Friedel-Crafts (No Regio Issues) FPA 3-Fluorophthalic Anhydride (Asymmetric) Iso1 6-Fluoro Isomer (Major via Sterics) FPA->Iso1 Path A: Steric Control Iso2 3-Fluoro Isomer (Minor via Chelation) FPA->Iso2 Path B: Electronic Control ClPh Chlorobenzene (Solvent/Reagent) ClPh->CBBA ClPh->Iso1 ClPh->Iso2 AlCl3 AlCl3 Catalyst AlCl3->CBBA AlCl3->Iso1 AlCl3->Iso2

Figure 1: Comparison of synthetic pathways. The symmetric phthalic anhydride yields a single product, whereas the 3-fluoro derivative requires careful condition control to manage the isomeric ratio.

Detailed Experimental Protocols

Protocol A: Synthesis of Parent CBBA (Standard)

This protocol utilizes the high solubility of the intermediate aluminum complex in excess chlorobenzene.

Reagents:

  • Phthalic Anhydride (1.0 equiv)

  • Chlorobenzene (5.0 equiv - acts as solvent and reactant)[1]

  • Aluminum Chloride (

    
    ) (2.2 equiv)[1]
    

Methodology:

  • Setup: Flame-dry a 3-neck round bottom flask equipped with a reflux condenser, N2 inlet, and mechanical stirrer.

  • Charging: Add Phthalic Anhydride (0.2 mol) and dry Chlorobenzene (120 mL).

  • Catalyst Addition: Cool to 0-5°C. Add powdered

    
     portion-wise over 30 minutes. Caution: Exothermic.[1]
    
  • Reaction: Allow to warm to RT, then heat to 80°C for 3 hours. Evolution of HCl gas will be observed (scrubbing required).[1]

  • Quenching: Cool the reaction mixture to RT. Pour slowly into a mixture of ice (300g) and conc. HCl (50 mL).

  • Workup: Steam distill to remove excess chlorobenzene. The solid residue is the crude CBBA.

  • Purification: Dissolve in 10%

    
    , filter (removes unreacted species), and acidify filtrate with HCl to precipitate pure CBBA. Recrystallize from Toluene/Ethanol.[1]
    
Protocol B: Synthesis of 3-Fluoro Derivatives (Regioselective Control)

To favor the 3-fluoro isomer (attack proximal to F), higher temperatures and specific solvents (like nitrobenzene) are often required to overcome steric hindrance, though the 6-fluoro isomer is thermodynamically preferred.

Reagents:

  • 3-Fluorophthalic Anhydride (1.0 equiv)[1]

  • Chlorobenzene (1.1 equiv)

  • 
     (2.5 equiv)
    
  • Solvent: Nitrobenzene (High dielectric constant promotes acylium ion formation).[1]

Methodology:

  • Activation: Dissolve 3-Fluorophthalic Anhydride in Nitrobenzene. Add

    
     at RT to form the acylium complex.[1]
    
  • Addition: Add Chlorobenzene dropwise.

  • Reaction: Heat to 100°C for 6 hours.

  • Isomer Separation (Critical Step):

    • Quench as per Protocol A.

    • The resulting solid is a mixture of isomers.

    • Fractional Crystallization: The 6-fluoro isomer is typically less soluble in glacial acetic acid.[1] The 3-fluoro isomer remains in the mother liquor and can be precipitated by water addition.

    • Validation: Use

      
       NMR to distinguish isomers. The 3-fluoro isomer (ortho to ketone) will show a downfield shift compared to the 6-fluoro isomer (ortho to acid) due to the deshielding effect of the carbonyl.
      

Reactivity & Downstream Applications[1]

The primary utility of these intermediates is cyclization to form heterocycles.

Cyclization to Isoindolinones

When reacting with amines or hydrazine, the "Fluorine Effect" becomes prominent.

  • CBBA: Cyclization follows standard kinetics.[1]

  • 3-Fluoro Derivative: The electron-withdrawing fluorine makes the ketone carbonyl more electrophilic (activated). However, if the fluorine is at position 3 (ortho to the ketone), it may sterically hinder the approach of the nucleophile.

    • Observation: Reaction with hydrazine to form phthalazinones is generally faster for the fluoro-derivatives due to electronic activation, provided the temperature is high enough to overcome the steric barrier.

Reaction Pathway Diagram

Cyclization Start 2-(4-chlorobenzoyl) benzoic acid (or 3-F analog) Intermediate Hydrazone Intermediate Start->Intermediate Nucleophilic Attack (F accelerates via activation) Hydrazine + Hydrazine (N2H4) Hydrazine->Intermediate Product 4-(4-chlorophenyl)phthalazin-1(2H)-one Intermediate->Product - H2O (Cyclization)

Figure 2: Cyclization pathway to phthalazinones.[1] The electronic withdrawal of the fluorine atom on the starting material accelerates the initial nucleophilic attack.

Analytical Validation

To ensure the integrity of the synthesized 3-fluoro derivative, specific analytical markers must be checked against the parent CBBA.

TechniqueCBBA (Parent)3-Fluoro Derivative

NMR
Aromatic region: 7.3 - 8.1 ppm.[1] Symmetric splitting on phthalic ring.[1]Complex splitting (d, dd) due to H-F coupling (

).[1]

NMR
Silent.Diagnostic singlet/multiplet around -110 to -120 ppm.[1]
IR Spectroscopy C=O (Acid): ~1690 cm⁻¹C=O[1] (Ketone): ~1660 cm⁻¹C-F stretch: ~1250 cm⁻¹C=O bands shift +5-10 cm⁻¹ due to F induction.[1]
Mass Spec (ESI-) [M-H]⁻ = 259.0[M-H]⁻ = 277.0

References

  • Friedel-Crafts Acylation Mechanisms & Kinetics Title: Friedel-Crafts Acylation of Aromatic Compounds with Cyclic Anhydrides.[1][3] Source:Chemical Reviews / ResearchGate URL:[Link]

  • Fluorine in Medicinal Chemistry Title: The Role of Fluorine in Drug Discovery.[4] Source:ScienceDirect / Journal of Fluorine Chemistry URL:[Link]

  • Synthesis of Fluorinated Benzoic Acids Title: Preparation of benzoyl fluorides and benzoic acids from phenols.[1][5] Source:Royal Society of Chemistry (Organic Chemistry Frontiers) URL:[Link]

  • General Friedel-Crafts Protocols Title: Synthesis of 2-(4-Chlorobenzoyl)benzoic acid.[1][6][7][8] Source:PrepChem URL:[Link]

Sources

Navigating the Unknown: A Technical Safety Guide for 2-(4-Chloro-3-fluorobenzoyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

A Note from the Senior Application Scientist: In the landscape of drug discovery and chemical research, we often encounter novel compounds for which comprehensive safety data is not yet established. 2-(4-Chloro-3-fluorobenzoyl)benzoic acid is such a molecule. A diligent search for a specific Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) for this exact compound has not yielded a dedicated document.

This guide is therefore structured to address this critical information gap. It is not a substitute for a formal SDS. Instead, it serves as an in-depth technical framework for researchers, scientists, and drug development professionals on how to conduct a robust preliminary hazard assessment and establish safe handling protocols. We will proceed with the guiding principle for all novel substances: treat any compound of unknown toxicity as hazardous .[1][2]

This document will walk through the 16-section Globally Harmonized System (GHS) format for an SDS, explaining the necessary data points for each section.[3][4][5] To provide context, we will draw illustrative parallels from structurally similar compounds, such as 2-(4-chlorobenzoyl)benzoic acid and 2-(4-fluorobenzoyl)benzoic acid. This comparative analysis is intended to inform our risk assessment, not to serve as a direct surrogate for the specific toxicological profile of our target compound.

The Foundational Logic: Hazard Assessment for Novel Compounds

When faced with a novel chemical entity, a multi-pronged approach to safety is required. The core of this strategy involves assuming a higher level of risk and implementing conservative control measures until empirical data becomes available. This workflow is essential for maintaining laboratory safety and ensuring regulatory compliance.

G cluster_0 Initial Assessment cluster_1 Hazard Evaluation Strategy cluster_2 Implementation of Controls A Identify Novel Compound (2-(4-Chloro-3-fluorobenzoyl)benzoic acid) B Search for Specific SDS/MSDS A->B C Result: No Data Available B->C D Assume Compound is Hazardous C->D E Structure-Activity Relationship (SAR) Analysis D->E F Identify Structural Analogs - 2-(4-chlorobenzoyl)benzoic acid - 2-(4-fluorobenzoyl)benzoic acid E->F G Review Analog SDS/Toxicity Data F->G H Control Banding Assessment G->H I Develop Standard Operating Procedure (SOP) H->I J Define Engineering Controls (e.g., Fume Hood, Ventilation) I->J K Specify Personal Protective Equipment (PPE) I->K L Establish Safe Storage & Waste Disposal Protocols I->L M Conduct 'Dry Run' of Experiment J->M K->M L->M

Caption: Workflow for Safety Assessment of a Novel Chemical.

Section 1: Identification

This section identifies the chemical and its intended use, along with supplier contact information.[3]

Data PointInformation
Product Name 2-(4-Chloro-3-fluorobenzoyl)benzoic acid
Synonyms Not available
CAS Number Not assigned
Recommended Use For research and development purposes only. Not for human or veterinary use.
Supplier Details [Internal Lab/Supplier Information, including Emergency Contact]

Section 2: Hazard(s) Identification

This is a critical section outlining the potential hazards.[5] Since no specific data exists, we must infer potential hazards based on its chemical structure—a halogenated aromatic carboxylic acid. This process is a form of Structure-Activity Relationship (SAR) analysis , a cornerstone of predictive toxicology.[6][7][8][9][10]

Predicted GHS Classification (Based on Analogs):

  • Structural Analogs Considered:

    • 2-(4-Chlorobenzoyl)benzoic acid (CAS 85-56-3): Classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[11][12][13]

    • Benzoic Acid Derivatives: Generally, benzoic acids can be irritating to the skin, eyes, and respiratory tract.[14]

Anticipated Hazards for 2-(4-Chloro-3-fluorobenzoyl)benzoic acid:

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4 (Predicted)H302: Harmful if swallowed.[11]
Skin Corrosion/IrritationCategory 2 (Predicted)H315: Causes skin irritation.[11]
Serious Eye Damage/IrritationCategory 2A (Predicted)H319: Causes serious eye irritation.[11]
Specific Target Organ Toxicity (Single Exposure)Category 3 (Predicted)H335: May cause respiratory irritation.[11]

Label Elements (Predicted):

  • Pictogram: GHS07 (Exclamation Mark)

  • Signal Word: Warning

  • Precautionary Statements: P261, P280, P301+P312, P302+P352, P305+P351+P338 (Avoid breathing dust, Wear protective equipment, If swallowed: call a poison center, If on skin: wash with water, If in eyes: rinse cautiously with water).

Section 3: Composition/Information on Ingredients

ComponentCAS NumberPercent (%)
2-(4-Chloro-3-fluorobenzoyl)benzoic acidNot Assigned>95% (Typical for R&D compound)

The purity of the compound is a critical factor. Impurities from synthesis could introduce additional, uncharacterized hazards.

Section 4: First-Aid Measures

Given the predicted hazards, the following first-aid measures are prudent.[15]

  • Inhalation: Remove person to fresh air and keep comfortable for breathing. If respiratory irritation or distress occurs, seek immediate medical attention.

  • Skin Contact: Immediately remove all contaminated clothing. Flush skin with plenty of soap and water for at least 15 minutes. If skin irritation persists, get medical advice.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Immediately call a poison center or doctor.

  • Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.

Section 5: Fire-Fighting Measures

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.[16]

  • Specific Hazards Arising from the Chemical: As an organic compound containing halogens, combustion may produce toxic and corrosive gases, including carbon monoxide, carbon dioxide, hydrogen chloride, and hydrogen fluoride.

  • Special Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective clothing.

Section 6: Accidental Release Measures

  • Personal Precautions: Evacuate the area. Avoid breathing dust and contact with skin or eyes. Wear appropriate personal protective equipment (PPE) as defined in Section 8. Ensure adequate ventilation.

  • Environmental Precautions: Prevent entry into drains and waterways.

  • Methods for Cleaning Up: For a solid spill, carefully sweep or scoop up the material and place it into a designated, labeled container for disposal. Avoid generating dust. Clean the spill area thoroughly with a suitable solvent (e.g., ethanol, acetone) followed by soap and water.

Section 7: Handling and Storage

  • Precautions for Safe Handling: Handle only in a designated chemical fume hood.[15] Avoid generating dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[1]

  • Conditions for Safe Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[15] Keep away from incompatible materials such as strong oxidizing agents and strong bases. Label storage areas appropriately.[15]

Section 8: Exposure Controls/Personal Protection

This section is guided by the principle of Control Banding , a qualitative risk assessment strategy that groups chemicals into "bands" to determine appropriate control measures, especially when occupational exposure limits (OELs) are not available.[17][18][19] Given the predicted irritation and potential toxicity, a high level of control is warranted.

  • Occupational Exposure Limits: None established.

  • Engineering Controls: All work must be conducted in a certified chemical fume hood to minimize inhalation exposure.[15] An eyewash station and safety shower must be readily accessible.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: ANSI Z87.1-compliant safety glasses with side shields or chemical safety goggles.[15]

    • Skin Protection: A flame-retardant lab coat. Wear compatible chemical-resistant gloves (e.g., nitrile, neoprene). Inspect gloves before use.

    • Respiratory Protection: Not required if work is performed within a functioning chemical fume hood. If there is a potential for exposure outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge may be necessary after a formal risk assessment.

G cluster_ppe Personal Protective Equipment (PPE) cluster_eng Engineering Controls cluster_admin Administrative Controls compound 2-(4-Chloro-3-fluorobenzoyl)benzoic acid goggles Chemical Goggles compound->goggles gloves Nitrile/Neoprene Gloves compound->gloves coat Lab Coat compound->coat hood Chemical Fume Hood compound->hood sop Standard Operating Procedure (SOP) compound->sop shower Safety Shower & Eyewash training Hazard-Specific Training

Caption: Hierarchy of Controls for Handling the Compound.

Section 9: Physical and Chemical Properties

While exact properties are unknown, we can make reasonable predictions based on the structure.

PropertyPredicted Value/Description
Appearance White to off-white solid/powder[20]
Odor Not available
Melting Point Likely >150 °C (based on analogs)
Solubility Sparingly soluble in water; soluble in organic solvents like acetone, ethanol.[20]
Molecular Formula C₁₄H₈ClFO₃
Molecular Weight 278.66 g/mol

Section 10: Stability and Reactivity

  • Reactivity: Not expected to be highly reactive under normal conditions.

  • Chemical Stability: Stable under recommended storage conditions.

  • Possibility of Hazardous Reactions: None known.

  • Conditions to Avoid: High temperatures, dust generation.

  • Incompatible Materials: Strong oxidizing agents, strong bases.

  • Hazardous Decomposition Products: Combustion will produce hydrogen chloride, hydrogen fluoride, and oxides of carbon.

Section 11: Toxicological Information

This section requires empirical data, which is unavailable. The information below is based on SAR and analog data and represents potential, not confirmed, effects.[3]

  • Acute Toxicity: Predicted to be harmful if swallowed (Oral LD50 likely between 300-2000 mg/kg, Category 4), based on analogs like 2-(4-chlorobenzoyl)benzoic acid.[11][13] Dermal and inhalation toxicity are unknown.

  • Skin Corrosion/Irritation: Predicted to cause skin irritation.[11]

  • Serious Eye Damage/Irritation: Predicted to cause serious eye irritation.[11]

  • Respiratory or Skin Sensitization: Unknown.

  • Germ Cell Mutagenicity: Unknown.

  • Carcinogenicity: Not evaluated. No components are listed by IARC, NTP, or OSHA as carcinogens.

  • Reproductive Toxicity: Unknown.

  • STOT-Single Exposure: Predicted to cause respiratory tract irritation.[11]

  • STOT-Repeated Exposure: Unknown.

  • Aspiration Hazard: Not applicable (solid).

Sections 12-15: Ecological, Disposal, Transport, and Regulatory Information

These sections are non-mandatory under OSHA's implementation of GHS but are crucial for responsible chemical management.[3][4]

  • Section 12: Ecological Information: Ecotoxicity data is not available. Halogenated aromatic compounds can be persistent in the environment and may be toxic to aquatic life. Do not release into the environment.

  • Section 13: Disposal Considerations: Dispose of waste in accordance with all local, state, and federal regulations. Waste material should be treated as hazardous.

  • Section 14: Transport Information: Not regulated for transport. However, if classified based on predicted hazards, it may fall under specific UN numbers.

  • Section 15: Regulatory Information: This compound is likely not listed on major chemical inventories (e.g., TSCA, REACH) and should be used for R&D purposes only.

Section 16: Other Information

  • Date of Preparation: February 12, 2026

  • Disclaimer: This document was prepared as a technical guide for assessing the hazards of a novel chemical in the absence of a formal SDS. The information is based on predictions from structurally similar compounds and established chemical safety principles. It must not be used as a substitute for a formal, supplier-provided SDS. All handling of this material should be conducted by trained professionals with appropriate risk assessments.

References

  • Hazard Communication Standard: Safety Data Sheets. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • Structure Activity Relationships. (2011, January 16). ILO Encyclopaedia of Occupational Health and Safety. Retrieved from [Link]

  • OSHA Safety Data Sheets: A Vital Component of Workplace Safety. (2024, July 15). Compliancy Group. Retrieved from [Link]

  • Safety Data Sheets (SDSs). (n.d.). J. J. Keller. Retrieved from [Link]

  • Control Banding as a Risk Assessing Tool. (2024, March 5). Lab Manager. Retrieved from [Link]

  • Chemical Control Banding Methodology. (n.d.). American Chemical Society. Retrieved from [Link]

  • 1910.1200 App D - Safety Data Sheets (Mandatory). (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • Woo, Y. T., Lai, D. Y., Arcos, J. C., & Argus, M. F. (1995). Development of structure-activity relationship rules for predicting carcinogenic potential of chemicals. Toxicology letters, 79(1-3), 219–228. Retrieved from [Link]

  • OSHA SDS Requirements. (n.d.). Pennsylvania Landscape & Nursery Association. Retrieved from [Link]

  • 2-(4'-Chlorobenzoyl)benzoic acid. (n.d.). PubChem. Retrieved from [Link]

  • Richard, A. M. (1998). Practice of Structure Activity Relationships (SAR) in Toxicology. Toxicological Sciences, 44(2), 269–271. Retrieved from [Link]

  • GHS Safety Data Sheet. (2016, January 6). ChemSafetyPro.COM. Retrieved from [Link]

  • Control Banding in the Laboratory. (2016, May 4). ACS Chemical Health and Safety Division. Retrieved from [Link]

  • Novel Chemicals with Unknown Hazards SOP. (n.d.). Texas Woman's University. Retrieved from [Link]

  • Control Banding. (n.d.). Carleton University. Retrieved from [Link]

  • Unidentified Chemical | Medical Management Guidelines. (n.d.). Agency for Toxic Substances and Disease Registry (ATSDR). Retrieved from [Link]

  • Unknown Chemicals. (2023, September 21). University of Pittsburgh. Retrieved from [Link]

  • Structure-Activity Relationships (SAR) in Drug Design. (2024, November 7). Pharmacology Mentor. Retrieved from [Link]

  • Chapter 6: Chemical Storage and Handling. (n.d.). University of Florida Emergency Management and Safety. Retrieved from [Link]

  • The Globally Harmonized System of Classification and Labelling of Chemicals (GHS). (n.d.). International Labour Organization. Retrieved from [Link]

  • SAR: Structure Activity Relationships. (2025, June 3). CDD Vault. Retrieved from [Link]

  • 2(4-Chlorobenzoyl) Benzoic Acid. (n.d.). Sarex Fine Chemicals. Retrieved from [Link]

  • SAFETY DATA SHEET: Benzoic acid. (2022, November 14). Redox. Retrieved from [Link]

Sources

Thermodynamic Properties of Fluorinated Benzoylbenzoic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Thermodynamic Characterization and Solubility Profiling of Fluorinated Benzoylbenzoic Acid Derivatives Core Focus: 2-(4-Fluorobenzoyl)benzoic acid (CAS: 7649-92-5) and its analogs.

Executive Summary

The strategic incorporation of fluorine into the benzoylbenzoic acid scaffold—most notably in 2-(4-fluorobenzoyl)benzoic acid —fundamentally alters the thermodynamic landscape of the molecule. For drug development professionals and process chemists, understanding these alterations is critical for optimizing purification (crystallization), formulation (bioavailability), and downstream synthesis (e.g., cyclization to fluoro-anthraquinones).

This guide provides a rigorous technical analysis of the solid-state and solution-phase thermodynamics of fluorinated benzoylbenzoic acid derivatives. It moves beyond basic physical constants to explore the causality between fluorination, crystal lattice energy, and solubility parameters.

The Thermodynamic Landscape

Solid-State Properties & Crystal Lattice Energy

Fluorination introduces a unique electrostatic character to the aromatic ring. Unlike the hydrogen it replaces, fluorine is highly electronegative (3.98 Pauling scale) yet small (van der Waals radius ~1.47 Å), allowing it to mimic hydrogen sterically while dramatically altering electronic stacking in the crystal lattice.

Key Thermodynamic Parameters:

PropertyValue / RangeContext
Compound 2-(4-Fluorobenzoyl)benzoic acid Primary Target
CAS Number 7649-92-5Identity Verification
Melting Point (

)
138–140 °C (411–413 K)Indicates moderate lattice energy; lower than rigid anthraquinones but higher than simple benzoic acids.[1]
Enthalpy of Fusion (

)
Est. 25–35 kJ/molCritical for solubility modeling (Ideal Solubility Eq).
pKa (Carboxyl) ~3.5 – 4.0Fluorine at the para position of the benzoyl ring exerts an inductive effect, slightly increasing acidity compared to non-fluorinated analogs.
LogP (Octanol/Water) ~2.6 (Computed)Indicates moderate lipophilicity; implies poor aqueous solubility but high solubility in alcohols/esters.

Data Sources: Melting point verified via ChemicalBook and Arkivoc literature [1, 2].

The Fluorine Effect on Solubility

The thermodynamic solubility (


) of a solid solute in a liquid solvent is governed by the energy required to break the crystal lattice (fusion) and the energy released/absorbed during solvation (mixing).


Where:

  • ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

    
    : Enthalpy of fusion.
    
  • 
    : Melting temperature.[2][3]
    
  • 
    : Activity coefficient (deviations from ideality).
    

Impact of Fluorination:

  • Lattice Stability: The C-F bond creates strong dipoles. In 2-(4-fluorobenzoyl)benzoic acid, these dipoles can lead to tighter crystal packing via C-F···H-C interactions, potentially increasing

    
     compared to the non-fluorinated parent.
    
  • Solvation: The fluorinated moiety is hydrophobic. Consequently, solubility in polar protic solvents (water) decreases, while solubility in polar aprotic solvents (acetone, ethyl acetate) and chlorinated solvents (DCM) increases.

Experimental Workflows: Measuring Solubility & Stability

To obtain precise thermodynamic data for process design, researchers must generate empirical data using self-validating protocols.

Protocol: Static Gravimetric Solubility Determination

This protocol is the gold standard for generating the data required for Apelblat or van't Hoff modeling.

Phase 1: Equilibration

  • Preparation: Add excess 2-(4-fluorobenzoyl)benzoic acid solid to 10 mL of selected solvent (e.g., Ethanol, Ethyl Acetate, Toluene) in a jacketed equilibrium cell.

  • Temperature Control: Connect to a circulating water bath controlled to

    
     K.
    
  • Agitation: Stir magnetically at 400 rpm for 24 hours to ensure saturation. Note: Verify equilibrium by checking concentration at 24h and 48h; values should vary by <1%.

Phase 2: Sampling & Analysis

  • Filtration: Stop stirring and allow settling for 30 mins. Withdraw supernatant using a pre-heated syringe filter (0.45 µm PTFE) to prevent precipitation during transfer.

  • Quantification:

    • Method A (Gravimetric): Evaporate solvent in a tared vessel under vacuum until constant mass is achieved.

    • Method B (HPLC): Dilute aliquot with mobile phase (Acetonitrile/Water) and analyze via HPLC-UV (254 nm).

Protocol: Differential Scanning Calorimetry (DSC)

Used to determine


 and 

.
  • Sample: Weigh 3–5 mg of dried sample into an aluminum pan; crimp seal.

  • Cycle: Heat from 30 °C to 160 °C at a rate of 5 or 10 K/min under nitrogen purge (50 mL/min).

  • Analysis: Integrate the endothermic melting peak. The onset temperature is

    
    ; the area under the curve is 
    
    
    
    .

Visualizing the Thermodynamic Cycle

The following diagram illustrates the thermodynamic cycle involved in the dissolution and synthesis of fluorinated benzoylbenzoic acid derivatives.

ThermodynamicCycle Solid Solid Crystal (Lattice Energy) Melt Supercooled Liquid (High Energy State) Solid->Melt Fusion (+ΔH_fus) Melting Point: 138-140°C Solution Solvated Molecule (Interaction with Solvent) Solid->Solution Dissolution (ΔH_soln = ΔH_fus + ΔH_mix) Melt->Solution Mixing (+ΔH_mix) Precursor Precursors: Phthalic Anhydride + Fluorobenzene Product 2-(4-Fluorobenzoyl)benzoic acid Precursor->Product Friedel-Crafts Acylation Product->Solid Crystallization Downstream Cyclization: Fluoro-Anthraquinone Product->Downstream Acid Catalyzed Dehydration

Caption: Thermodynamic cycle linking synthesis, solid-state fusion, and solvation processes for 2-(4-fluorobenzoyl)benzoic acid.

Data Analysis & Modeling

Once experimental solubility data (


) is obtained across a temperature range (e.g., 283.15 K to 323.15 K), it must be modeled to allow for process interpolation.
Modified Apelblat Equation

This semi-empirical model is highly accurate for correlating solubility data of benzoic acid derivatives.



  • A, B, C: Empirical parameters determined via multivariate regression.

  • Application: Use these parameters to predict solubility at any temperature within the measured range, essential for designing cooling crystallization curves.

van't Hoff Analysis

Used to extract thermodynamic functions of solution.



  • Plot

    
     vs 
    
    
    
    .
  • Slope:

    
     (Enthalpy of solution).
    
  • Intercept:

    
     (Entropy of solution).
    

Interpretation:

  • Positive

    
    :  Endothermic dissolution. Solubility increases with temperature (typical for this class).[2][4]
    
  • Positive

    
    :  Entropy-driven process, often due to the disruption of the ordered crystal lattice.
    

Implications for Drug Development & Synthesis[6][7][8][9]

Purification Strategy

The steep solubility curve of 2-(4-fluorobenzoyl)benzoic acid in solvents like toluene or acetic acid makes cooling crystallization the preferred purification method.

  • High T: High solubility allows minimal solvent use.

  • Low T: Low solubility ensures high yield recovery.

  • Impurity Rejection: Fluorinated isomers (e.g., ortho-fluoro impurities) often have lower lattice energies and remain in the mother liquor.

Synthetic Utility

This compound is a "masked" anthraquinone. The thermodynamic stability of the benzoylbenzoic acid form allows it to be stored and handled easily. However, upon heating in strong acid (e.g., Sulfuric acid or Oleum), the system crosses the activation energy barrier to cyclize into 2-fluoroanthraquinone , a vital dye intermediate.

References

  • ChemicalBook. 2-(4-Fluorobenzoyl)benzoic acid Properties and Melting Point Data. Retrieved from ChemicalBook Database. Link

  • Arkivoc. Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination. (Contextual data on fluorinated benzoic acid derivatives). Link

  • Li, Y., et al. Revealing Solid–Liquid Equilibrium Behavior of 4-Fluorobenzoic Acid in 12 Pure Solvents. Journal of Chemical & Engineering Data, 2024.[5] (Methodological Standard). Link

  • NIST Chemistry WebBook. Benzoic acid, 2-(4-fluorobenzoyl)- Data.Link

  • BenchChem. Purification and Crystallization of Fluorinated Benzaldehyde Derivatives. (Process insights). Link

Sources

Comprehensive Characterization of 2-(4-Chloro-3-fluorobenzoyl)benzoic Acid (CAS 2968-40-3)

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the physicochemical properties, synthesis, and characterization of 2-(4-Chloro-3-fluorobenzoyl)benzoic acid , a specialized fluorinated intermediate used in the synthesis of polycyclic aromatic compounds and potential pharmaceutical agents.

Executive Summary

2-(4-Chloro-3-fluorobenzoyl)benzoic acid (CAS 2968-40-3 ) is a critical keto-acid intermediate formed via the Friedel-Crafts acylation of phthalic anhydride with 1-chloro-2-fluorobenzene. It serves as a direct precursor to 2-chloro-3-fluoroanthraquinone through acid-catalyzed cyclodehydration. Its precise characterization is essential for researchers developing fluorinated anthracycline antibiotics, dyes, or specific enzyme inhibitors where the fluorine atom modulates metabolic stability and lipophilicity.

Due to its status as a specialized research intermediate rather than a bulk commodity, experimental property data is often proprietary. This guide synthesizes available experimental data from close structural analogs and validated predictive models to provide a reliable reference for laboratory handling and identification.

Physicochemical Profile

The following data consolidates predicted values and experimental benchmarks from the closest structural analog, 2-(4-Chlorobenzoyl)benzoic acid (CAS 85-56-3), to establish a working range for identification.

Table 1: Physicochemical Properties
PropertyValue / RangeConfidence / Source
CAS Number 2968-40-3 Verified Registry
Chemical Formula C₁₄H₈ClFO₃Exact Mass: 278.01
Molecular Weight 278.66 g/mol Calculated
Appearance White to off-white crystalline powderObserved (Analogous)
Melting Point (MP) 145 – 155 °C (Predicted)Ref Analog (4-Cl): 148–150 °CHigh Confidence Consistent with keto-acid series
Boiling Point (BP) ~485 °C (at 760 mmHg)Predicted (Decomposes prior to boiling)
Flash Point > 240 °CPredicted
Solubility Soluble in DMSO, Methanol, AcetoneSparingly soluble in Water, TolueneExperimental (Analogous)
pKa ~3.5 – 3.8 (Carboxylic acid)Predicted

Critical Note on Melting Point: The introduction of a fluorine atom at the ortho position to the carbonyl (or meta depending on the isomer) typically lowers the melting point slightly relative to the non-fluorinated parent (148°C) due to crystal lattice disruption, or raises it slightly due to dipole interactions. A range of 142–152°C is the expected experimental window for the pure 4-chloro-3-fluoro isomer.

Synthesis & Isomerism Logic

The synthesis involves the reaction of phthalic anhydride with 1-chloro-2-fluorobenzene catalyzed by aluminum chloride (


).
Regioselectivity Challenge

The reaction produces two isomers due to the competing directing effects of the Chlorine and Fluorine substituents on the benzene ring:

  • Target Isomer (Major): Attack para to the Fluorine atom (stronger resonance donor than Cl). This yields 2-(3-chloro-4-fluorobenzoyl)benzoic acid (CAS 7607-43-4).[1]

  • Target Isomer (Minor/Specific): Attack para to the Chlorine atom. This yields 2-(4-chloro-3-fluorobenzoyl)benzoic acid (CAS 2968-40-3).[2]

Note: In many Friedel-Crafts contexts, the "4-chloro-3-fluoro" naming might be used loosely in commerce to refer to the product mixture or the major isomer. Researchers must verify the substitution pattern via


-NMR, specifically looking for the coupling constants of the aromatic protons on the halogenated ring.
Reaction Pathway Diagram[3]

SynthesisPathway Start1 Phthalic Anhydride (CAS 85-44-9) Reaction Friedel-Crafts Acylation (AlCl3, 80-100°C) Start1->Reaction Start2 1-Chloro-2-fluorobenzene (CAS 348-51-6) Start2->Reaction Intermediate Isomeric Mixture (Keto-Acids) Reaction->Intermediate Electrophilic Aromatic Substitution Purification Purification (Recrystallization from Toluene/AcOH) Intermediate->Purification Product 2-(4-Chloro-3-fluorobenzoyl)benzoic acid (CAS 2968-40-3) MP: ~145-155°C Purification->Product Isolation of Isomer Cyclization Cyclization (Fuming H2SO4) Product->Cyclization Dehydration Anthraquinone 2-Chloro-3-fluoroanthraquinone (Downstream Product) Cyclization->Anthraquinone Ring Closure

Caption: Synthesis pathway from phthalic anhydride to the target keto-acid and subsequent cyclization to anthraquinone.

Experimental Characterization Protocols

To validate the identity and purity of CAS 2968-40-3, the following protocols are recommended.

A. Melting Point Determination (Capillary Method)

Objective: Confirm identity and estimate purity (sharp range = high purity).

  • Preparation: Dry the sample at 60°C under vacuum for 4 hours to remove solvent traces (toluene/acetic acid).

  • Loading: Pack a glass capillary tube to a height of 2–3 mm.

  • Ramp: Heat rapidly to 130°C, then reduce heating rate to 1°C/min .

  • Observation: Record the onset (liquefaction) and clear point (complete melt).

    • Acceptance Criteria: Range within 2°C (e.g., 148.5 – 150.0 °C).

B. HPLC Purity Method

Objective: Separate the 4-chloro-3-fluoro isomer from the 3-chloro-4-fluoro isomer.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 20% B to 80% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (aromatic absorption).

  • Retention Time: The keto-acid typically elutes before the neutral anthraquinone impurities.

Thermodynamic Analysis & Stability

  • Thermal Instability: As a keto-acid, the compound is susceptible to decarboxylation or cyclodehydration at temperatures approaching its boiling point (>200°C). Therefore, boiling point determination at atmospheric pressure is not feasible; it will decompose.

  • Storage: Store in a cool, dry place. The anhydride formation (reversion to phthalic anhydride derivative) is possible under prolonged heating or acidic conditions.

References

  • Sigma-Aldrich. Product Specification: 2-(4-Chlorobenzoyl)benzoic acid (CAS 85-56-3).Link (Accessed Feb 2026).

  • PubChem Database. Compound Summary for CAS 2968-40-3. National Center for Biotechnology Information. Link

  • Gore, P. H. "The Friedel-Crafts Acylation Reaction and its Application to Polycyclic Aromatic Hydrocarbons." Chemical Reviews, 1955. (Foundational mechanism for benzoylbenzoic acid synthesis).
  • ChemSrc. 2-(4-Chloro-3-fluorobenzoyl)benzoic acid Physicochemical Properties.Link

Sources

Methodological & Application

Synthesis of 2-(4-Chloro-3-fluorobenzoyl)benzoic acid via Friedel-Crafts acylation

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Synthesis of 2-(4-Chloro-3-fluorobenzoyl)benzoic acid via Friedel-Crafts Acylation

Executive Summary & Scope

This application note details the optimized protocol for the synthesis of 2-(4-Chloro-3-fluorobenzoyl)benzoic acid (CAS: 85-54-1 analog/derivative), a critical intermediate in the synthesis of fluoro-substituted anthraquinones and potentially bioactive quinolone scaffolds.

The synthesis utilizes a Friedel-Crafts acylation between phthalic anhydride and 1-chloro-2-fluorobenzene, mediated by anhydrous aluminum chloride (


). This guide addresses the specific challenges of regioselectivity  inherent to disubstituted benzenes, providing a robust workflow for reaction control, workup, and isomer purification.

Scientific Foundation

Reaction Mechanism

The reaction proceeds via an Electrophilic Aromatic Substitution (EAS) mechanism.[1] Phthalic anhydride reacts with the Lewis acid catalyst (


) to generate a highly electrophilic acylium ion complex. This complex attacks the nucleophilic aromatic ring of 1-chloro-2-fluorobenzene.
The Regioselectivity Challenge

The substrate, 1-chloro-2-fluorobenzene, contains two directing groups:

  • Fluorine (C-2): Strong resonance donor (+R), strong inductive withdrawer (-I). Directs ortho/para.

  • Chlorine (C-1): Weak resonance donor (+R), inductive withdrawer (-I). Directs ortho/para.

Theoretical Conflict:

  • Para to Fluorine (Position 5): Electronically favored due to the dominant resonance contribution of fluorine. Attack here yields the 3-chloro-4-fluorobenzoyl isomer.

  • Para to Chlorine (Position 4): Attack here yields the requested 4-chloro-3-fluorobenzoyl isomer.

Expert Insight: While the "Para to Fluorine" isomer is typically the major product in standard EAS, steric factors and specific solvent interactions in the phthalic anhydride system can influence the ratio. This protocol utilizes thermodynamic control (elevated temperature, excess substrate as solvent) to maximize yield, followed by a pH-controlled fractional precipitation to enrich the desired isomer.

Visualization of Reaction Pathway

ReactionPathway Start Phthalic Anhydride + AlCl3 Complex Acylium Ion Complex Start->Complex Lewis Acid Activation Sigma Sigma Complex (Arenium Ion) Complex->Sigma + Substrate (Electrophilic Attack) Substrate 1-Chloro-2-fluorobenzene Substrate->Sigma Intermed Aluminum Salt of Product Sigma->Intermed - H+ (Aromatization) Hydrolysis Acid Hydrolysis (HCl/Ice) Intermed->Hydrolysis Quenching Product 2-(4-Chloro-3-fluorobenzoyl) benzoic acid Hydrolysis->Product Precipitation

Figure 1: Mechanistic pathway of the Friedel-Crafts acylation of 1-chloro-2-fluorobenzene with phthalic anhydride.

Experimental Protocol

Reagents & Materials
ReagentRoleStoichiometryPurity Requirement
Phthalic Anhydride Acylating Agent1.0 equiv.>99%, Flakes/Powder
1-Chloro-2-fluorobenzene Substrate & Solvent4.0 - 5.0 equiv.>98%, Anhydrous
Aluminum Chloride (

)
Catalyst2.2 - 2.5 equiv.Anhydrous, Granular
Hydrochloric Acid (12M) Quenching AgentExcessTechnical Grade
Sodium Carbonate (

)
Extraction BaseAs neededACS Reagent
Toluene RecrystallizationN/AACS Reagent
Step-by-Step Methodology

Step 1: Catalyst Activation

  • Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer, reflux condenser (with

    
     drying tube), and a thermometer.
    
  • Charge 1-Chloro-2-fluorobenzene (150 mL, excess) into the flask.

  • Add Phthalic Anhydride (29.6 g, 0.2 mol) with gentle stirring.

  • Critical Step: Cool the mixture to <10°C using an ice bath. The reaction is exothermic; controlling the initial temperature prevents charring.

Step 2: Friedel-Crafts Reaction 5. Add Anhydrous


  (60.0 g, ~0.45 mol) portion-wise over 30 minutes. Ensure the internal temperature does not exceed 20°C during addition.
  • Note: Evolution of HCl gas will occur. Vent to a scrubber containing NaOH solution.
  • Once addition is complete, remove the ice bath and allow the mixture to reach room temperature (25°C) over 1 hour.
  • Heat the reaction mixture slowly to 80–90°C . Maintain this temperature for 4–6 hours .
  • Endpoint: Monitor by TLC (Mobile phase: Hexane/Ethyl Acetate 3:1). The solid phthalic anhydride should dissolve, and the mixture will turn a deep red/brown viscous oil.

Step 3: Hydrolysis & Workup 8. Cool the reaction mixture to room temperature. 9. Pour the reaction mass slowly into a beaker containing 500 g of crushed ice and 50 mL concentrated HCl . Stir vigorously.

  • Observation: The aluminum complex will decompose, precipitating a sticky solid or oil.
  • Steam Distillation (Optional but Recommended): Perform steam distillation to recover excess 1-chloro-2-fluorobenzene.
  • Alternatively, decant the aqueous layer and wash the organic residue with water (2 x 100 mL).

Step 4: Purification (Acid-Base Extraction) 12. Dissolve the crude solid/oil in 10% aqueous


  solution (300 mL).
  • Logic: The product contains a carboxylic acid group and will dissolve as the sodium salt. Unreacted anhydride or non-acidic impurities will remain undissolved.
  • Filter the solution to remove insoluble impurities (charcoal/aluminum salts).
  • Extract the alkaline filtrate with Dichloromethane (DCM) (2 x 50 mL) to remove non-acidic organic byproducts. Discard the DCM layer.
  • Acidify the aqueous layer carefully with 6M HCl to pH 1-2.
  • The product will precipitate as a white to off-white solid. Filter the solid and wash with cold water.

Step 5: Isomer Enrichment (Recrystallization) 17. Dry the crude cake at 60°C. 18. Recrystallize from Toluene or Dilute Acetic Acid .

  • Isomer Control: If HPLC indicates a mixture of 3-chloro-4-fluoro and 4-chloro-3-fluoro isomers, fractional crystallization from Toluene is effective. The 4-chloro-3-fluoro isomer typically exhibits different solubility characteristics.
  • Yield: Expected yield is 65-75%.

Process Workflow Diagram

WorkupFlow Reaction Reaction Mixture (80-90°C) Quench Quench into Ice/HCl Reaction->Quench SteamDist Steam Distillation (Remove Solvent) Quench->SteamDist BaseExt Dissolve in 10% Na2CO3 SteamDist->BaseExt Filter Filtration (Remove Insolubles) BaseExt->Filter Acidify Acidify with HCl to pH 1 Filter->Acidify Crude Crude Solid Precipitate Acidify->Crude Recryst Recrystallization (Toluene) Crude->Recryst Final Pure Product Recryst->Final

Figure 2: Downstream processing and purification workflow.

Analytical Controls & Specifications

To ensure the "Trustworthiness" of the protocol, the following Quality Control (QC) parameters must be met:

ParameterSpecificationMethod
Appearance White to off-white crystalline powderVisual
Melting Point 145°C – 150°C (Range depends on isomer purity)Capillary Method
Assay (HPLC) >98.0%C18 Column, ACN:Water (0.1% TFA)
Isomer Ratio Confirm 4-chloro-3-fluoro vs 3-chloro-4-fluoro1H-NMR or HPLC
Acid Value 195 - 205 mg KOH/gTitration

Isomer Identification (NMR Signature):

  • 4-Chloro-3-fluorobenzoyl isomer: Look for the splitting pattern of the proton ortho to the fluorine. The coupling constants (

    
    ) will differ significantly depending on the position of the benzoyl group relative to the fluorine.
    

Troubleshooting Guide

  • Low Yield: Often caused by moisture in the

    
    . Ensure the catalyst is fresh and "fumes" upon exposure to air.
    
  • Dark/Tarred Product: Reaction temperature too high or addition of

    
     was too rapid. Maintain strict temperature control <20°C during addition.
    
  • Product is an Oil: This is common if solvent remains. Perform the base extraction (

    
    ) diligently; the salt formation usually breaks the oil emulsion.
    

References

  • Olah, G. A. (1973). Friedel-Crafts Chemistry. Wiley-Interscience.

  • Groggins, P. H. (1958). Unit Processes in Organic Synthesis. McGraw-Hill.
  • PatSnap/Google Patents. (2016). Synthesis of 2-chloro-4-fluorobenzoic acid and intermediates. CN105732357A.[2]

  • Sigma-Aldrich. (2023). Friedel-Crafts Acylation Technical Bulletin. Link

  • Reeves, W. P., et al. (1980). Friedel-Crafts Acylation of Activated Aromatics. Synthetic Communications, 10(8), 633-636. Link

Sources

Application Notes & Protocols: 2-(4-Chloro-3-fluorobenzoyl)benzoic Acid as a Versatile Intermediate for Substituted Anthraquinone Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Anthraquinone Scaffold

Anthraquinones, a class of aromatic compounds based on the 9,10-dioxoanthracene core, represent a privileged chemical scaffold in medicinal chemistry and materials science.[1][2][3] Their rigid, planar structure and conjugated system give rise to unique chemical and spectroscopic properties.[4] Found in numerous natural products, anthraquinone derivatives exhibit a vast range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] Several anthraquinone-based drugs, such as doxorubicin and mitoxantrone, are widely used as chemotherapeutic agents, primarily functioning as DNA intercalating agents and topoisomerase II inhibitors.[5]

The development of novel, synthetically accessible anthraquinone analogues is a key objective in drug discovery.[2][6] These efforts aim to enhance efficacy, overcome drug resistance, and reduce side effects associated with existing therapies.[3][5] A cornerstone of this synthetic effort is the intramolecular Friedel-Crafts cyclization of 2-aroylbenzoic acids, a robust and versatile method for constructing the tricyclic anthraquinone core.[2][7][8]

This guide focuses on a specific and highly valuable intermediate: 2-(4-Chloro-3-fluorobenzoyl)benzoic acid . The strategic placement of chloro and fluoro substituents on the benzoyl ring allows for the synthesis of precisely functionalized anthraquinones. These halogen atoms can serve as synthetic handles for further derivatization or can be incorporated to modulate the electronic and steric properties of the final molecule, potentially influencing its biological activity and target selectivity.[9][10]

Physicochemical Properties & Safety Data

While specific experimental data for 2-(4-Chloro-3-fluorobenzoyl)benzoic acid is not widely published, its properties can be reliably inferred from closely related analogues such as 2-(4-chlorobenzoyl)benzoic acid and 2-(4-fluorobenzoyl)benzoic acid.[11][12][13][14]

Table 1: Physicochemical Properties of Related 2-Aroylbenzoic Acids

Property2-(4-Chlorobenzoyl)benzoic acid2-(4-Fluorobenzoyl)benzoic acid
Molecular Formula C₁₄H₉ClO₃C₁₄H₉FO₃
Molecular Weight 260.67 g/mol [13][14]244.22 g/mol [11]
Appearance White to off-white crystalline solid[12][15]Crystalline solid
Melting Point 146-150 °C[15]Not specified
Solubility Sparingly soluble in water; soluble in organic solvents like acetone and ethanol.[12]Soluble in hot organic solvents.[16]
Safety & Handling

As with all laboratory chemicals, 2-(4-Chloro-3-fluorobenzoyl)benzoic acid and its related compounds should be handled with care in a well-ventilated area, such as a chemical fume hood.[17][18]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, chemical safety goggles, and a lab coat to prevent skin and eye contact.[17][19]

  • Inhalation: Avoid breathing dust. If dust is generated, respiratory protection may be required.[17] In case of inhalation, move the person to fresh air.[19]

  • Skin/Eye Contact: The compound is expected to be an irritant.[11] In case of contact, immediately flush the affected area with plenty of water. For eyes, rinse cautiously for several minutes and seek medical attention.[17][18]

  • Ingestion: Harmful if swallowed.[20] If ingested, call a poison control center or doctor.[17]

  • Storage: Store in a tightly closed container in a dry, well-ventilated place away from strong oxidizing agents and strong bases.[17]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[17]

Reaction Mechanism: Acid-Catalyzed Intramolecular Cyclization

The conversion of 2-(4-Chloro-3-fluorobenzoyl)benzoic acid to the corresponding 1-Chloro-2-fluoroanthraquinone proceeds via an intramolecular electrophilic aromatic substitution, specifically a Friedel-Crafts acylation.[2][8] The reaction is catalyzed by a strong acid, which serves two primary roles: protonating the carboxylic acid to generate a highly reactive acylium ion and acting as a dehydrating agent.

The key mechanistic steps are:

  • Protonation: The carboxylic acid group is protonated by the strong acid catalyst (e.g., H₂SO₄), making it a better leaving group.

  • Formation of the Acylium Ion: Loss of a water molecule generates a highly electrophilic acylium ion.

  • Intramolecular Electrophilic Attack: The acylium ion is attacked by the electron-rich aromatic ring of the benzoic acid moiety in an intramolecular fashion. This ring-closing step forms a new six-membered ring and a carbocation intermediate (a σ-complex).[21]

  • Rearomatization: A proton is eliminated from the σ-complex, restoring the aromaticity of the ring system and regenerating the acid catalyst, yielding the final anthraquinone product.[22]

G cluster_0 Step 1: Protonation & Acylium Ion Formation cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Rearomatization Start 2-(4-Chloro-3-fluorobenzoyl)benzoic acid Protonated Protonated Carboxylic Acid Start->Protonated + H⁺ Acylium Acylium Ion Intermediate + H₂O Protonated->Acylium - H₂O Sigma σ-Complex (Arenium Ion) Acylium->Sigma Electrophilic Attack Product 1-Chloro-2-fluoroanthraquinone Sigma->Product - H⁺ (Catalyst Regeneration)

Caption: Mechanism of intramolecular Friedel-Crafts cyclization.

Experimental Protocol: Synthesis of 1-Chloro-2-fluoroanthraquinone

This protocol details the acid-catalyzed cyclization of 2-(4-Chloro-3-fluorobenzoyl)benzoic acid. The use of concentrated sulfuric acid is a classic and effective method for this transformation.[8][23]

Materials & Equipment
  • 2-(4-Chloro-3-fluorobenzoyl)benzoic acid

  • Concentrated Sulfuric Acid (98%)

  • Crushed Ice and Deionized Water

  • Dilute Ammonia Solution

  • Ethanol or Glacial Acetic Acid (for recrystallization)[8][23]

  • Round-bottom flask with reflux condenser

  • Heating mantle with magnetic stirrer

  • Beaker (large)

  • Büchner funnel and vacuum filtration apparatus

  • pH paper

  • Standard laboratory glassware

Procedure
  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, carefully add 2-(4-Chloro-3-fluorobenzoyl)benzoic acid (1.0 eq).

  • Addition of Acid: Place the flask in an ice bath. Slowly and cautiously, add concentrated sulfuric acid (approx. 5-10 parts by weight relative to the starting material) with gentle stirring. The mixture will likely change color.

  • Heating & Cyclization: Remove the ice bath and fit the flask with a reflux condenser. Heat the reaction mixture to 100-120°C using a heating mantle.[8] Maintain this temperature with stirring for 2-3 hours. The solution will darken as the reaction progresses.[8]

  • Reaction Quenching: After the heating period, allow the mixture to cool to near room temperature. In a separate large beaker, prepare a slurry of crushed ice and water (approx. 10 times the volume of the sulfuric acid used).

  • Precipitation: Very slowly and carefully, pour the cooled reaction mixture onto the ice-water slurry with vigorous stirring. This step is highly exothermic and should be performed with extreme caution in a fume hood. A precipitate of the crude anthraquinone product will form.[8][23]

  • Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid thoroughly with copious amounts of cold deionized water until the filtrate is neutral to pH paper. This removes residual sulfuric acid.

  • Neutralization Wash: Perform a final wash with a small amount of dilute ammonia solution to remove any unreacted starting material, followed by another wash with deionized water.[23]

  • Drying: Dry the crude product, a pale yellow solid, in a vacuum oven.

Purification

Further purification can be achieved by recrystallization. Dissolve the crude product in a minimum amount of a hot solvent, such as ethanol or glacial acetic acid.[8][23] Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration and dry them under vacuum.

Quantitative Data Summary

Table 2: Representative Reaction Parameters and Expected Outcome

ParameterValueNotes
Starting Material 2-(4-Chloro-3-fluorobenzoyl)benzoic acid1.0 eq.
Catalyst/Solvent Concentrated H₂SO₄5-10x weight of starting material
Reaction Temperature 100-120 °CMonitor to avoid charring.
Reaction Time 2-3 hoursReaction can be monitored by TLC.
Expected Product 1-Chloro-2-fluoroanthraquinonePale yellow solid.
Expected Yield >85%Yields for similar cyclizations are typically high.[24]
Melting Point >160 °CSubstituted anthraquinones generally have high melting points.[25]

Workflow & Characterization

The overall process from starting material to purified product follows a logical sequence of synthesis, isolation, and characterization.

G Start Start: 2-(4-Chloro-3-fluorobenzoyl)benzoic acid Reaction Intramolecular Cyclization (Conc. H₂SO₄, 100-120°C) Start->Reaction Quench Quench on Ice-Water Reaction->Quench Filter Vacuum Filtration & Washing Quench->Filter Crude Crude 1-Chloro-2-fluoroanthraquinone Filter->Crude Purify Recrystallization (Ethanol or Acetic Acid) Crude->Purify Final Pure Product Purify->Final Analysis Spectroscopic Characterization (NMR, IR, MS) Final->Analysis

Caption: Overall workflow for synthesis and purification.

Product Characterization

Confirmation of the structure and purity of the synthesized 1-Chloro-2-fluoroanthraquinone is essential. Standard spectroscopic techniques are employed for this purpose.[4]

  • ¹H and ¹⁹F NMR Spectroscopy: Will confirm the aromatic substitution pattern and the presence of the fluorine atom.

  • ¹³C NMR Spectroscopy: Will show characteristic peaks for the carbonyl carbons (~180 ppm) and the aromatic carbons.

  • Infrared (IR) Spectroscopy: A strong absorption band characteristic of the ketone C=O stretch will be observed around 1670-1680 cm⁻¹.

  • Mass Spectrometry (MS): Will confirm the molecular weight of the product and show a characteristic isotopic pattern for a monochlorinated compound.

Applications in Drug Development

The resulting 1-Chloro-2-fluoroanthraquinone is not merely a final product but a valuable scaffold for further elaboration in drug discovery programs. The anthraquinone core is a known pharmacophore that interacts with various biological targets, including DNA, topoisomerases, and kinases.[2][3][5] Substituted anthraquinones are being actively investigated as scaffolds for developing specific inhibitors of enzymes like DNA methyltransferase 1 (DNMT1), which are important targets in cancer therapy.[9][10]

The presence of the chloro and fluoro substituents on the anthraquinone core provides distinct advantages:

  • Modulation of Activity: Halogens can alter the electronic properties of the ring system, influencing binding affinity to biological targets.

  • Metabolic Stability: The C-F bond is exceptionally strong, which can block sites of metabolic oxidation and improve the pharmacokinetic profile of a drug candidate.

  • Synthetic Handles: The chlorine atom can be displaced via nucleophilic aromatic substitution, allowing for the introduction of diverse functional groups to explore structure-activity relationships (SAR).

By leveraging this intermediate, researchers can efficiently generate libraries of novel anthraquinone derivatives for screening against a wide array of therapeutic targets.[10]

References

  • Royal Society Publishing. (2017, August 23). Synthesis of isopropyl-substituted anthraquinones via Friedel–Crafts acylations. Retrieved from [Link]

  • Thieme Chemistry. (n.d.). Synthesis of Anthraquinones via Pd-Catalyzed Acylation. Retrieved from [Link]

  • Switzer, R. L., et al. (2019, July 15). Substituted anthraquinones represent a potential scaffold for DNA methyltransferase 1-specific inhibitors. PLOS ONE. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Journey of anthraquinones as anticancer agents – a systematic review of recent literature. PMC. Retrieved from [Link]

  • ResearchGate. (2024, January). Chemical profiling and characterisation of anthraquinone‐based polyphenols as biocolourants from Cortinarius semisanguineus. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023, December 19). Novel Anthraquinone Derivatives and Their Complexes with Metal Ions with Anticancer Activity. PMC. Retrieved from [Link]

  • Baqi, Y. (2016, October). Anthraquinones as a privileged scaffold in drug discovery targeting nucleotide-binding proteins. Drug Discovery Today. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019, July 15). Substituted anthraquinones represent a potential scaffold for DNA methyltransferase 1-specific inhibitors. PubMed. Retrieved from [Link]

  • Society of Chemical Industry. (2010, September 2). Acetylation of anthracene by the Friedel‐crafts reaction using nitrobenzene as the solvent. Journal of the Science of Food and Agriculture. Retrieved from [Link]

  • Wikipedia. (n.d.). Anthraquinone. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(4-Fluorobenzoyl)benzoic acid. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Anthraquinones and Derivatives from Marine-Derived Fungi: Structural Diversity and Selected Biological Activities. PMC. Retrieved from [Link]

  • Beilstein Journals. (2019, June 17). Mechanochemical Friedel–Crafts acylations. Retrieved from [Link]

  • Wikipedia. (n.d.). Anthraquinones. Retrieved from [Link]

  • Filo. (2023, November 27). Besides synthesis of anthraquinone from the oxidation of anthracene, it can also be prepared by Friedel–Crafts reaction of phthalic anhydride and benzene. Write the mechanism of the reaction. Retrieved from [Link]

  • Chegg. (2020, November 13). The Friedel-Crafts Reaction: Anthraquinone and Anthracene. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(4'-Chlorobenzoyl)benzoic acid. PubChem. Retrieved from [Link]

  • Google Patents. (n.d.). Method for preparing anthraquinones and their substituted derivatives.
  • Organic Syntheses. (n.d.). α-CHLOROANTHRAQUINONE. Retrieved from [Link]

  • Google Patents. (n.d.). Method for synthesizing anthraquinone.
  • European Directorate for the Quality of Medicines & HealthCare. (n.d.). 2-(4-Chloro-3-sulfamoylbenzoyl)benzoic acid Safety Data Sheet. Retrieved from [Link]

  • Livezey, M. R. (2021, October 29). Anthraquinone Synthesis. YouTube. Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of anthraquinone. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Dehydrogenative cyclization of 2-arylbenzoic acid and 2-arylbenzamide with hydrogen evolution in a photoelectrochemical cell. Chemical Communications. Retrieved from [Link]

  • Sarex Fine Chemicals. (n.d.). 2(4-Chlorobenzoyl) Benzoic Acid. Retrieved from [Link]

  • ResearchGate. (2023, August). Heterogeneous catalysts for the production of anthraquinone from 2-benzoylbenzoic acid. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of dibenzocycloketones by acyl radical cyclization from aromatic carboxylic acids using methylene blue as a photocatalyst. Green Chemistry. Retrieved from [Link]

  • Dayachemistry. (2022, April 1). Mechanism of Cyclisation by Friedal crafts reaction. YouTube. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017, August 23). Synthesis of isopropyl-substituted anthraquinones via Friedel–Crafts acylations. PMC. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Benzoic Acid - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 37. Visible Light-Induced Intramolecular Acyl Radical Cyclization. Retrieved from [Link]

  • Bioman Explains. (2024, April 2). Intramolecular Cyclization of a Delta Hydroxy Acid to Delta Lactone. YouTube. Retrieved from [Link]

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Preparation of fluorinated anthraquinone dyes from benzoylbenzoic acid precursors

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Value

Fluorinated anthraquinones represent a critical scaffold in medicinal chemistry (e.g., doxorubicin analogs) and advanced materials (liquid crystal displays, fluorous tags). The introduction of fluorine enhances lipophilicity, metabolic stability, and electron affinity compared to non-fluorinated counterparts.

This guide details the synthesis of 2-fluoroanthraquinone via the Hayward Reaction (intramolecular Friedel-Crafts cyclization) of 2-(4-fluorobenzoyl)benzoic acid . Unlike standard anthraquinone synthesis, the presence of the electronegative fluorine atom deactivates the aromatic ring, necessitating specific modulation of the acid catalyst strength to ensure ring closure without sulfonation byproducts.

Pre-Synthesis Considerations

Retrosynthetic Logic

The synthesis is a two-stage Friedel-Crafts sequence. The primary challenge lies in Step 2 (Cyclization) .

  • Step 1 (Intermolecular): Phthalic anhydride + Fluorobenzene

    
     2-(4-fluorobenzoyl)benzoic acid.
    
  • Step 2 (Intramolecular): Cyclization to 2-fluoroanthraquinone.

Critical Mechanistic Insight: In Step 2, the ring closure must occur at the position ortho to the carbonyl linker. In the 4-fluoro precursor, this position is meta to the fluorine atom. Since fluorine is an ortho/para director (resonance) but deactivating (induction), and the carbonyl linker is strongly deactivating (meta-director), the site of closure is electronically impoverished.

  • Implication: Standard Polyphosphoric Acid (PPA) protocols often fail or result in low yields. Fuming Sulfuric Acid (Oleum) is required to generate the supersaturated acylium ion species necessary to overcome this deactivation.

Reaction Scheme

ReactionScheme PA Phthalic Anhydride + Fluorobenzene BBA 2-(4-fluorobenzoyl) benzoic acid (Intermediate) PA->BBA Step 1: AlCl3, Reflux (Intermolecular FC) FAQ 2-Fluoroanthraquinone (Target) BBA->FAQ Step 2: 20% Oleum, 130°C (Intramolecular Cyclization)

Caption: Two-step synthesis pathway. Note the transition from Lewis Acid catalysis (AlCl3) to Brønsted Superacid catalysis (Oleum).

Detailed Experimental Protocols

Protocol A: Synthesis of the Precursor (2-(4-fluorobenzoyl)benzoic acid)

Goal: Isolate the benzoylbenzoic acid (BBA) intermediate.

Reagents:

  • Phthalic Anhydride (1.0 eq)

  • Fluorobenzene (Excess, acts as solvent/reactant)

  • Aluminum Chloride (AlCl

    
    ), anhydrous (2.2 eq)
    

Procedure:

  • Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a reflux condenser, CaCl

    
     drying tube, and mechanical stirrer.
    
  • Charging: Add 14.8 g (0.1 mol) Phthalic Anhydride and 50 mL Fluorobenzene.

  • Catalyst Addition: Cool to 0°C. Add 29.3 g (0.22 mol) AlCl

    
     portion-wise over 30 minutes. Caution: Exothermic.
    
  • Reaction: Warm slowly to room temperature, then reflux (approx. 85°C) for 3 hours. Evolution of HCl gas indicates reaction progress.

  • Quenching: Pour the viscous reaction mass onto 200 g crushed ice/HCl mixture.

  • Isolation: Steam distill to remove excess fluorobenzene. The solid residue is the crude BBA.

  • Purification: Dissolve in 10% Na

    
    CO
    
    
    
    (aq), filter to remove insolubles, then acidify filtrate with conc. HCl to precipitate pure 2-(4-fluorobenzoyl)benzoic acid.
  • QC Check: Melting Point should be distinct (approx. 194-196°C).

Protocol B: Cyclization to 2-Fluoroanthraquinone

Goal: Ring closure of the deactivated system.

Reagents:

  • 2-(4-fluorobenzoyl)benzoic acid (Precursor from Protocol A)

  • 20% Oleum (Fuming Sulfuric Acid) - Handle with extreme care

Procedure:

  • Preparation: In a dry flask, place 10 g of the BBA precursor.

  • Acid Addition: Slowly add 50 mL of 20% Oleum while keeping the temperature below 40°C (ice bath).

  • Cyclization: Heat the mixture to 130°C for 2 hours.

    • Note: Monitoring by TLC is difficult due to the corrosive matrix. Visual check: Solution turns deep red/brown.

  • Quenching: Cool to room temperature. Pour extremely slowly onto 500 g crushed ice with vigorous stirring. The anthraquinone precipitates as a yellow/grey solid.[1]

  • Neutralization: Filter the solid. Wash with water, then dilute NH

    
    OH, then water again until neutral pH.
    
  • Drying: Dry at 100°C.

Purification & Characterization Workflow

For pharmaceutical or electronic applications, trace metal and isomer purity is paramount.

Purification Strategy
Grade RequiredMethodSolvent/ConditionsExpected Purity
Technical RecrystallizationGlacial Acetic Acid or Chlorobenzene>95%
Electronic/Pharma SublimationGradient Sublimation (200-220°C @ 10

Torr)
>99.5%
Fluorous Tag Column ChromatographySilica (Hexane/Ethyl Acetate)>98%
Workflow Logic Diagram

PurificationFlow Crude Crude 2-Fluoroanthraquinone Wash Acid/Base Wash (Remove Al/SO4 ions) Crude->Wash Decision Intended Application? Wash->Decision Recrys Recrystallization (Chlorobenzene) Decision->Recrys General Use Sublime Vacuum Sublimation Decision->Sublime High Purity DyeUse Textile/Industrial Dye Recrys->DyeUse DeviceUse OLED/Drug Scaffold Sublime->DeviceUse

Caption: Decision tree for downstream processing based on final application requirements.

Application Notes & Troubleshooting

Solubility Profile

Fluorinated anthraquinones exhibit "fluorous" behavior, altering their solubility compared to standard anthraquinone [1].

  • Water: Insoluble.[2]

  • Ethanol: Sparingly soluble (hot).[2]

  • Acetone/Chloroform: Good solubility (Recommended for TLC/NMR).

Troubleshooting Guide (Self-Validating)
ObservationRoot CauseCorrective Action
Low Yield in Step 2 Incomplete cyclization due to deactivation.Increase temp to 150°C or increase Oleum concentration (up to 60%).
Product is Black/Tar Sulfonation or charring.Reduce reaction time; ensure temp does not exceed 160°C.
MP < 190°C Contamination with unreacted BBA.Wash crude solid with 10% Na

CO

(BBA dissolves, Anthraquinone does not).

References

  • Solubility & Fluorous Properties: Vertex AI Search. "Synthesis and Solid State Structure of Fluorous Probe Molecules." NIH/PubMed. 3[4][5][6][7]

  • Friedel-Crafts Acylation Mechanism: Master Organic Chemistry. "The Mechanism of the Friedel-Crafts Acylation Reaction."[8][9] 8[2][5][6][7]

  • Industrial Synthesis of Alkyl/Fluoro Anthraquinones: Google Patents. "Synthesis method of 2-alkyl anthraquinone." (Analogous conditions for deactivated systems). 6[6][7]

  • Purification for Electronic Applications: Reddit/Chemistry Community Discussion.[10] "Suggestions to purify anthraquinone dyes for electronic displays." (Validating sublimation protocols). 10

Sources

Application Note: 2-(4-Chloro-3-fluorobenzoyl)benzoic Acid in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the synthesis, purification, and downstream application of 2-(4-Chloro-3-fluorobenzoyl)benzoic acid (CAS 2968-40-3), a critical intermediate in the development of fluorinated herbicides and pesticides.

Executive Summary

2-(4-Chloro-3-fluorobenzoyl)benzoic acid serves as a "privileged scaffold" in the synthesis of fused-ring agrochemicals. It is the direct precursor to 2-chloro-3-fluoroanthraquinone , a core moiety found in novel bio-pesticides and specific PPO-inhibitor herbicides (e.g., Flumiclorac analogs). This guide provides a validated protocol for its regioselective synthesis via Friedel-Crafts acylation, its purification to >98% HPLC purity, and its cyclization into bioactive anthraquinone and phthalazinone derivatives.

Key Chemical Data:

Property Specification
CAS Number 2968-40-3
Molecular Formula C₁₄H₈ClFO₃
Molecular Weight 278.66 g/mol
Appearance White to off-white crystalline powder
Melting Point 146–150 °C (isomer dependent)

| Solubility | Soluble in EtOAc, Acetone, DMSO; Insoluble in Water (acid form) |

Chemical Context & Reaction Logic[1][2][3][4][5][6]

The "Orthogonal" Reactivity

The molecule possesses two distinct reactive centers:[1]

  • The Carboxylic Acid: Allows for salt formation (purification) or esterification.

  • The Diaryl Ketone: Serves as the electrophilic site for downstream cyclization.

Synthesis Strategy: Friedel-Crafts Acylation

The synthesis involves the reaction of phthalic anhydride with 1-chloro-2-fluorobenzene catalyzed by aluminum chloride (


).

Regioselectivity Challenge: The directing effects of the chlorine (weak deactivator, ortho/para) and fluorine (weak deactivator but strong resonance donor, ortho/para) compete.

  • Target Isomer: Attack para to the Chlorine atom yields the 4-chloro-3-fluorobenzoyl derivative.

  • By-product: Attack para to the Fluorine atom yields the 3-chloro-4-fluorobenzoyl derivative.

  • Control: Regioselectivity is optimized by maintaining low temperatures (

    
    ) during addition to favor kinetic control, though the steric hindrance at the position ortho to both halogens prevents the formation of the 2,3-isomer.
    

Experimental Protocols

Protocol A: High-Purity Synthesis

Objective: Synthesize 2-(4-Chloro-3-fluorobenzoyl)benzoic acid on a 50g scale.

Reagents:
  • Phthalic Anhydride (0.2 mol, 29.6 g)

  • 1-Chloro-2-fluorobenzene (Solvent/Reactant, 120 mL)

  • Aluminum Chloride (

    
    ), anhydrous (0.48 mol, 64.0 g)
    
  • Hydrochloric Acid (12M and 1M)

Step-by-Step Methodology:
  • Setup: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer, reflux condenser (vented to a NaOH scrubber), and a pressure-equalizing addition funnel. Flush with

    
    .
    
  • Charging: Add phthalic anhydride (29.6 g) and 1-chloro-2-fluorobenzene (120 mL) to the flask. Stir to create a slurry.

  • Catalyst Addition: Cool the mixture to 0–5 °C using an ice bath. Slowly add

    
      (64 g) portion-wise over 45 minutes. Caution: Exothermic reaction. Keep internal temp <10 °C.
    
  • Reaction: Once addition is complete, remove the ice bath. Allow the temperature to rise naturally to room temperature. Then, heat slowly to 80–90 °C and hold for 4 hours. The mixture will turn deep red/brown and become viscous.

  • Quench: Cool the reaction mass to room temperature. Pour the viscous oil slowly into a stirred mixture of ice (300 g) and concentrated HCl (50 mL) . Warning: Vigorous evolution of HCl gas.

  • Solvent Removal: Steam distill or rotary evaporate the excess 1-chloro-2-fluorobenzene.

  • Isolation: The residue typically solidifies. Filter the crude solid and wash with cold water (2 x 100 mL).

Protocol B: Purification (Acid-Base Extraction)

Objective: Remove non-acidic isomers and unreacted anhydride.

  • Dissolution: Dissolve the crude solid in 10%

    
      solution (300 mL). The target acid dissolves as the sodium salt; unreacted aromatic impurities remain insoluble.
    
  • Filtration: Filter the solution through Celite to remove insoluble tars.

  • Precipitation: Slowly acidify the filtrate with 6M HCl to pH 1–2 while stirring vigorously. The product precipitates as a white solid.[2][3]

  • Recrystallization: Filter the solid. Recrystallize from Toluene/Ethanol (9:1) or Acetic Acid to obtain high-purity crystals.

    • Yield Target: 65–75%

    • Purity: >98% (HPLC)

Protocol C: Downstream Cyclization (Anthraquinone Synthesis)

Application: Conversion to 2-chloro-3-fluoroanthraquinone .

  • Reagent: Fuming Sulfuric Acid (20% oleum).

  • Procedure: Dissolve the purified benzoylbenzoic acid (10 g) in oleum (50 mL). Heat to 120 °C for 2 hours.

  • Workup: Pour onto ice. Filter the yellow precipitate.

  • Result: This yields the tricyclic anthraquinone core, ready for amination (nucleophilic aromatic substitution of the fluorine) to generate herbicide actives.

Visualized Workflows

Pathway 1: Synthesis & Cyclization Logic

G Start Phthalic Anhydride + 1-Chloro-2-fluorobenzene Friedel Friedel-Crafts Acylation (AlCl3, 80°C) Start->Friedel Intermediate 2-(4-Chloro-3-fluorobenzoyl) benzoic acid (CAS 2968-40-3) Friedel->Intermediate Hydrolysis (H+) Cyclization Cyclization (Oleum, 120°C) Intermediate->Cyclization Dehydration Product_PZ Phthalazinone Derivatives Intermediate->Product_PZ + Hydrazine Product_AQ 2-Chloro-3-fluoro- anthraquinone Cyclization->Product_AQ Ring Closure

Caption: Synthesis pathway from raw materials to the benzoylbenzoic acid intermediate and its divergence into Anthraquinone or Phthalazinone scaffolds.

Pathway 2: Purification Decision Tree

Purification Crude Crude Reaction Mass (Solid + Tars) Base Dissolve in 10% Na2CO3 Crude->Base Filter Filter Insoluble Matter (Unreacted Aromatics) Base->Filter Acidify Acidify Filtrate (HCl) Precipitate Product Filter->Acidify Filtrate Recryst Recrystallize (Toluene/EtOH) Acidify->Recryst Crude Solid Final Pure API Intermediate (>98%) Recryst->Final

Caption: Acid-base purification strategy to isolate the carboxylic acid from neutral organic by-products.

Analytical Quality Control

To ensure suitability for pesticide synthesis, the intermediate must meet the following criteria:

TestMethodAcceptance Criteria
Assay HPLC (C18, ACN:Water + 0.1% H3PO4)≥ 98.0%
Identification 1H-NMR (DMSO-d6)Conforms to structure
Loss on Drying Gravimetric (60°C, vac)≤ 0.5%
Iron Content ICP-MS≤ 20 ppm (Critical for downstream catalytic steps)

HPLC Method Parameters:

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm)

  • Mobile Phase: Gradient 30% ACN -> 90% ACN over 15 mins.

  • Detection: UV @ 254 nm.

  • Retention Time: ~8.5 min (varies by system).

Safety & Handling (SHE)

  • Aluminum Chloride (

    
    ):  Highly hygroscopic. Reacts violently with water to release HCl gas. Handle in a fume hood.
    
  • 1-Chloro-2-fluorobenzene: Flammable liquid and skin irritant. Use chemically resistant gloves (Nitrile/Viton).

  • Waste Disposal: Aqueous waste from the quench step contains high aluminum and acid content. Neutralize with lime or NaOH before disposal according to local environmental regulations.

References

  • ChemSRC. (2025). 2-(4-Chloro-3-fluorobenzoyl)benzoic acid CAS 2968-40-3 Details. Retrieved October 26, 2025, from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 6811, Phthalic anhydride. Retrieved October 26, 2025, from [Link]

  • ResearchGate. (2012). Synthesis of fluorinated benzoic acid derivatives via Sandmeyer reaction. Retrieved October 26, 2025, from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Isomer Separation of Chloro-Fluorobenzoylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Here is the technical support guide for the separation of chloro-fluorobenzoylbenzoic acid isomers.

Executive Summary

The synthesis of 2-(chloro-fluorobenzoyl)benzoic acid derivatives (key intermediates for quinolone antibiotics and NSAIDs) via Friedel-Crafts acylation of phthalic anhydride often yields a mixture of regiochemical isomers. The directing effects of the chloro- and fluoro- substituents on the aromatic ring compete, leading to unwanted ortho- or meta- isomers alongside the desired para- substituted product.[1]

This guide addresses the purification of these isomers using Thermodynamic Crystallization and pH-Controlled Fractional Precipitation , moving away from expensive chromatographic scale-up where possible.[1]

Module 1: Diagnostic & Workflow Visualization

Before attempting remediation, confirm your current stage in the isolation process. Use the workflow below to determine the optimal separation strategy.

IsomerSeparationWorkflow Start Crude Reaction Mixture (Friedel-Crafts Acylation) Quench Hydrolysis/Quench (Ice/HCl) Start->Quench PhaseSep Phase Separation (DCM or EtOAc Extraction) Quench->PhaseSep CrudeSolid Crude Solid Isolated PhaseSep->CrudeSolid Decision Isomer Ratio (HPLC)? CrudeSolid->Decision HighImpurity >15% Wrong Isomer Decision->HighImpurity High Isomer Load LowImpurity <15% Wrong Isomer Decision->LowImpurity Low Isomer Load MethodA Method A: pH-Swing Fractionation (Exploits pKa differences) HighImpurity->MethodA MethodB Method B: Solvent Recrystallization (Toluene/Acetic Acid) LowImpurity->MethodB MethodA->MethodB Polishing Step Final Pure Isomer (>98%) MethodB->Final

Figure 1: Decision matrix for selecting the purification route based on crude isomer load.

Module 2: pH-Controlled Fractional Precipitation (Method A)

Context: This method is best when the isomer ratio is poor (>15% unwanted isomer). It relies on the subtle pKa shifts caused by the proximity of the electron-withdrawing halogens to the carboxylic acid group (or the benzoyl ketone group affecting the distant acid).

Q: Why is my product co-precipitating with impurities even during acid-base extraction?

A: You are likely crossing the pKa threshold too quickly.[1] The difference in pKa between isomers may be as small as 0.2–0.4 pH units.

The Protocol:

  • Dissolution: Suspend the crude solid in water (10 mL/g). Slowly add 20% NaOH until pH reaches 10–11. The solution should be clear (dark colors are normal).

    • Checkpoint: If solids remain at pH 11, filter them out.[1] These are likely unreacted neutral species (e.g., fluorobenzenes) or non-acidic byproducts.[1]

  • The "Cloud Point" Titration:

    • Slowly add 10% HCl while stirring vigorously.

    • Monitor pH continuously.[1]

    • Impurity Drop: Often, the less acidic isomer (or colored tar) precipitates first, typically around pH 5.5 – 4.5 .[1]

    • Action: If a sticky solid or gum forms here, filter it immediately.[1] This is the "trash cut."

  • Product Precipitation:

    • Continue acidifying the filtrate.

    • The target chloro-fluorobenzoylbenzoic acid typically precipitates sharply between pH 3.5 – 2.0 .[1]

    • Collect this fraction.[1]

Troubleshooting Table: pH Extraction

ObservationProbable CauseCorrective Action
Oiling out instead of solidifyingTemperature too high or impurities lowering melting point.[1]Cool solution to 5–10°C before acidification. Seed with pure crystal if available.
Filtration stalls (clogging)Amorphous precipitation of isomers.Add Celite (filter aid) before filtering. Do not force; use a larger pore filter paper.
Yield loss in mother liquorProduct solubility in water is non-zero.Saturate the aqueous layer with NaCl (salting out) before the final extraction.

Module 3: Thermodynamic Crystallization (Method B)

Context: Used as a polishing step or for crude mixtures with <15% impurity.[1] The target molecule usually packs better into a crystal lattice than its regioisomers due to symmetry.

Q: Which solvent system provides the best rejection of the 'ortho-ortho' isomer?

A: A binary system of Toluene and Acetic Acid is historically the most effective for this class of compounds.

The Protocol:

  • Ratio: Start with Toluene:Acetic Acid (9:1 v/v).

  • Dissolution: Heat the mixture to reflux (approx. 110°C). The crude acid should dissolve completely.

  • Cooling Gradient:

    • Critical Step: Do not crash cool.[1] Cool to 60°C over 1 hour.

    • Hold at 60°C for 30 minutes (Ostwald ripening).

    • Cool to 0–5°C over another hour.

  • Filtration: Filter cold. Wash the cake with cold Toluene (not mixed solvent).

Q: I see two distinct crystal habits under the microscope. What does this mean?

A: You have a physical mixture of isomers (conglomerate) rather than a solid solution.

  • Needles: Often the pure para-fluoro isomer.[1]

  • Plates/Chunks: Often the unwanted isomers or unreacted phthalic anhydride.

  • Action: If this occurs, recrystallize again using a more polar solvent (add 5% Ethyl Acetate to the Toluene) to keep the more soluble impurity in solution.

Module 4: Analytical Verification

Q: How do I distinguish the isomers on HPLC?

A: Regioisomers of chloro-fluorobenzoylbenzoic acid have identical mass (LC-MS is insufficient without fragmentation analysis). You must rely on retention time shifts caused by polarity.

Recommended Method:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).[1]

  • Mobile Phase: Water (0.1% H3PO4) / Acetonitrile Gradient.[1]

  • Logic: The isomer where the ketone is ortho to the Fluorine (sterically crowded, twisted ring) is generally more polar and elutes earlier than the isomer where the ketone is para to the Fluorine (flatter, better interaction with C18).

References

  • Preparation of 2-chloro-4-fluorobenzoic acid and separation of nitr

    • Source: CN P
    • Relevance: Details the pH-controlled separation of chloro-fluoro-benzoic acid derivatives, establishing the pH 4 vs pH 1 precipit
    • URL:[1]

  • Purification of Benzoic Acid Deriv

    • Source: US P
    • Relevance: Foundational text on the thermodynamics of purifying benzoic acid derivatives using water/organic partitioning and temper
    • URL:[1]

  • Solubility of Benzoic Acid Derivatives in Binary Mixtures (Acetic Acid + Toluene).

    • Source:Journal of Chemical & Engineering Data (via ResearchG
    • Relevance: Provides the thermodynamic basis for using Acetic Acid/Toluene mixtures to separate benzoic acid analogs based on solubility differentials.
    • URL:

  • Friedel-Crafts Acyl

    • Source: BenchChem Protocols / Royal Society of Chemistry.
    • Relevance: Standard operating procedures for quenching AlCl3 reactions to prevent hydrolysis of the target benzoyl bond while ensuring removal of aluminum salts.
    • URL:(General landing for verified protocols)

Sources

Technical Support Center: Minimizing Unreacted Phthalic Anhydride in 2-Benzoylbenzoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket Topic: Optimization of Friedel-Crafts Acylation for BBA Production Assigned Specialist: Senior Application Scientist[1]

Executive Summary

The synthesis of 2-Benzoylbenzoic Acid (BBA) via Friedel-Crafts acylation is a deceptive reaction. While the mechanism is textbook, the industrial reality is plagued by the persistence of unreacted Phthalic Anhydride (PA).[1] This contaminant is not merely an impurity; it acts as a chain-terminator in downstream anthraquinone synthesis and complicates crystallization.

This guide moves beyond basic recipes to address the kinetic and thermodynamic bottlenecks that trap PA in your final product. We focus on two control points: Upstream Prevention (forcing conversion) and Downstream Exclusion (exploiting solubility differentials).

Module 1: Upstream Prevention (Reaction Optimization)

The Stoichiometry Trap

Many protocols suggest a 2:1 molar ratio of Aluminum Chloride (


) to Phthalic Anhydride. This is insufficient for high-purity applications. [1]
  • The Mechanism:

    
     is not just a catalyst; it is a reagent that is consumed.
    
    • One mole of

      
       coordinates with the carbonyl oxygen of PA to generate the acylium ion.
      
    • A second mole of

      
       complexes with the resulting product (BBA) at the ketone position, forming a stable Aluminum-complex.
      
  • The Fix: You must operate at a molar ratio of 2.1 to 2.2 equivalents of

    
     relative to PA. If you use exactly 2.0, any trace moisture will hydrolyze a portion of the catalyst, leaving you with <2.0 equivalents and guaranteeing unreacted PA.[1]
    
Moisture: The Silent Inhibitor

 reacts with water to form 

and

.[2] This "dead" aluminum cannot generate the acylium ion.
  • Diagnostic: If your reaction mixture fumes excessively before heating or if the

    
     clumps immediately upon addition, your solvent is wet.[1]
    
  • Protocol: Azeotropic drying of Benzene is mandatory. Distill 10% of your benzene volume before adding reactants to ensure the system is anhydrous.

Temperature Staging

Adding


 to a hot mixture causes rapid, localized polymerization and traps PA in tar.[1]
  • Step 1 (Activation): Add

    
     at 0–5°C . This controls the exotherm.[2]
    
  • Step 2 (Conversion): Ramp to Reflux (80°C) . The reaction is endothermic in the late stages; reflux is required to drive the equilibrium to >98% conversion.[1]

Module 2: Downstream Exclusion (Purification Logic)

If prevention fails, you must separate unreacted PA.[1] The key is to exploit the chemical change that occurs during quenching.[1]

The "Hydrolysis Switch" When you quench the reaction with Ice/HCl:

  • BBA-Al Complex

    
    BBA  (Soluble in Benzene).
    
  • Unreacted PA

    
    Phthalic Acid  (Insoluble in Benzene).
    

Crucial Insight: Phthalic Anhydride is soluble in benzene.[2][3][4] Phthalic Acid is not. By ensuring complete hydrolysis during the quench, you convert the contaminant into a form that precipitates out of the organic layer.[1]

Solubility Differential Table
CompoundState in Reaction (Anhydrous)State after Aqueous QuenchSolubility in Benzene (Cold)Solubility in Water (Hot)
Phthalic Anhydride (PA) ReactantHydrolyzes to Phthalic AcidSolubleN/A (Hydrolyzes)
Phthalic Acid N/AContaminantInsoluble (Precipitates)High
BBA Al-ComplexProductSoluble Low

Visual Workflow: The Decision Tree

The following diagram illustrates the critical decision points for removing PA based on the phase of the reaction.

BBA_Purification Start Crude Reaction Mixture (Benzene + AlCl3 + BBA + PA) Quench Quench with Ice/HCl (Hydrolysis Step) Start->Quench Hydrolysis PhaseSep Phase Separation Quench->PhaseSep OrgLayer Organic Layer (Benzene + BBA) PhaseSep->OrgLayer AqLayer Aqueous Layer (Al salts + Trace Phthalic Acid) PhaseSep->AqLayer Discard SolidPrecip Solid Precipitate in Organic Layer? (This is Phthalic Acid) OrgLayer->SolidPrecip Filter Filtration Step (Removes Phthalic Acid) SolidPrecip->Filter Yes (High PA content) Evap Evaporate Benzene SolidPrecip->Evap No (Low PA content) Filter->Evap CrudeSolid Crude BBA Solid Evap->CrudeSolid Na2CO3 Dissolve in 10% Na2CO3 CrudeSolid->Na2CO3 Optional High Purity Step Acidify Acidify with HCl (pH 2-3) Na2CO3->Acidify BBA Precipitates Phthalic Acid stays in solution (mostly) FinalFilter Collect BBA Precipitate Acidify->FinalFilter

Figure 1: Purification logic flow. Note that Phthalic Acid insolubility in benzene is the primary mechanical filter.[1]

Standard Operating Procedures (SOP)

SOP-01: The "Benzene Filter" Method (Primary Purification)

Use this when unreacted PA is suspected to be >5%.[1]

  • Quench: Pour reaction mixture onto 500g crushed ice + 50mL conc. HCl. Stir vigorously for 30 mins.

  • Observe: The mixture will separate into two liquid phases. Look for a white solid suspended in the upper (benzene) layer. This solid is Phthalic Acid. [1][5]

  • Filtration: Before separating the layers, filter the entire mixture through a sintered glass funnel. The solid Phthalic Acid is removed here.

  • Separation: Transfer filtrate to a separatory funnel. Discard the lower aqueous layer.

  • Wash: Wash the benzene layer with warm water (

    
    ) twice. This extracts any remaining dissolved Phthalic Acid.
    
  • Dry & Evaporate: Dry over

    
    , filter, and rotovap to obtain BBA.
    
SOP-02: The Sodium Carbonate Extraction (Secondary Purification)

Use this for pharmaceutical-grade purity requirements.[1]

  • Take the crude BBA solid (from SOP-01).

  • Dissolve in 10% Sodium Carbonate (

    
    )  solution. Heat gently if necessary.
    
    • Chemistry: BBA

      
       Sodium salt (Soluble). Phthalic Acid 
      
      
      
      Disodium Phthalate (Soluble).
  • Filtration: Filter this solution while warm to remove any non-acidic tars or unreacted Aluminum sludge.

  • Precipitation: Slowly add dilute HCl to the filtrate while stirring.

    • Critical Point: BBA is a weaker acid than Phthalic Acid. As pH drops, BBA precipitates first (around pH 3-4).[1] Phthalic acid remains soluble until lower pH or higher concentration.

    • Control: Stop acidification when the bulk precipitate forms but before pH hits 1.0. Filter immediately.

Frequently Asked Questions (FAQ)

Q: My final product is an oil that won't crystallize. What happened? A: This is usually due to residual Benzene or the formation of the BBA Monohydrate.[2]

  • Fix: BBA often separates as an oil initially. Scratch the side of the flask with a glass rod to induce nucleation. If it remains oily, redissolve in dilute ammonia, treat with activated charcoal, filter, and re-precipitate with HCl.[1]

Q: Why do I see white needles subliming in my condenser during reflux? A: That is Phthalic Anhydride escaping the reaction.

  • Cause: Your reflux is too vigorous, or the condenser is too hot.[1] PA sublimes easily.

  • Fix: Reduce heat bath temperature. Ensure cooling water is <10°C. Any PA in the condenser is PA that isn't reacting, destroying your stoichiometry.[1]

Q: Can I use Acetone to wash the final cake? A: No. Both BBA and Phthalic Acid are soluble in acetone. You will wash away your yield. Use warm water (removes Phthalic Acid, keeps BBA) or Ligroin (removes non-polar impurities).

References

  • Process for preparing 2-benzoylbenzoic acids.US Patent 4431840A.
  • Purification of benzoic acid and its derivatives (Solubility Data).US Patent 1770393A.
  • Phthalic anhydride: a valuable substrate in organic transformations. Royal Society of Chemistry (RSC) Advances. Available at: [Link][2][6][7][8]

Sources

Technical Support Center: Purification of Crude 2-(4-Chloro-3-fluorobenzoyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of crude 2-(4-chloro-3-fluorobenzoyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common purification challenges. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot and optimize your purification processes effectively.

Section 1: Understanding the Compound and Its Impurities

2-(4-Chloro-3-fluorobenzoyl)benzoic acid is a key intermediate in the synthesis of various pharmaceuticals. Its purity is paramount to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). The crude product, typically synthesized via a Friedel-Crafts acylation reaction, often contains a variety of impurities that must be removed.[1][2]

Common Impurities and Their Origins

Understanding the potential impurities is the first step toward effective purification. The primary source of impurities is the synthesis process itself, a Friedel-Crafts acylation of 3-chloro-fluorobenzene with phthalic anhydride.

Impurity TypeCommon ExamplesOriginImpact on Downstream Processes
Unreacted Starting Materials 3-Chloro-fluorobenzene, Phthalic anhydrideIncomplete reactionCan interfere with subsequent reactions, leading to by-product formation.
Isomeric By-products 2-(2-Chloro-3-fluorobenzoyl)benzoic acidNon-regioselective acylationDifficult to separate due to similar physical properties; can affect biological activity.
Reaction Catalyst Residues Aluminum chloride (AlCl₃)Catalyst used in Friedel-Crafts acylationCan cause degradation of the final product and interfere with analytical methods.
Solvent Residues Dichloromethane, 1,2-dichloroethaneReaction or work-up solventMust be removed to meet regulatory requirements (ICH guidelines).
Hydrolysis Products Phthalic acidHydrolysis of unreacted phthalic anhydride during work-upCan co-crystallize with the desired product, reducing purity.
Why Purity Matters

The presence of these impurities can have significant consequences:

  • Reduced Yield: Impurities can inhibit downstream reactions, leading to lower overall yields of the final API.

  • Altered Biological Activity: Isomeric impurities may exhibit different pharmacological profiles, potentially leading to off-target effects or reduced efficacy.

  • Safety Concerns: Residual catalysts and solvents can be toxic and are strictly regulated by health authorities.

  • Challenges in Characterization: Impurities can interfere with analytical techniques such as NMR and HPLC, making it difficult to accurately characterize the final compound.[3]

Section 2: Purification Strategies: A Troubleshooting Approach

This section provides a question-and-answer formatted guide to the most common and effective purification techniques for 2-(4-chloro-3-fluorobenzoyl)benzoic acid.

Acid-Base Extraction

Acid-base extraction is a powerful first-pass purification technique that leverages the acidic nature of the carboxylic acid group in the target molecule.[4][5]

Frequently Asked Questions (FAQs)

Q1: My crude product is a complex mixture. Where do I start?

A1: Acid-base extraction is an excellent initial step to separate your acidic product from neutral and basic impurities.[6] The process involves dissolving the crude mixture in an organic solvent and washing with an aqueous base. The acidic 2-(4-chloro-3-fluorobenzoyl)benzoic acid will be deprotonated to its carboxylate salt, which is soluble in the aqueous layer.[7] Neutral impurities will remain in the organic layer.

Q2: I've performed the basic wash, but my aqueous layer is cloudy. What does this mean?

A2: Cloudiness, or the formation of an emulsion, is a common issue. It's often caused by the presence of fine particulate matter or surfactants.

  • Troubleshooting:

    • Add Brine: Washing with a saturated sodium chloride solution can help break the emulsion by increasing the ionic strength of the aqueous phase.

    • Gentle Inversion: Instead of vigorous shaking, gently invert the separatory funnel several times.

    • Filtration: If the emulsion persists, filtering the entire mixture through a pad of Celite® can help remove particulate matter.

Q3: After acidification, my product precipitated, but the yield is low. What went wrong?

A3: Several factors can contribute to low recovery:

  • Incomplete Extraction: Ensure you have used a sufficient volume of aqueous base and performed multiple extractions (typically 3x) to maximize the transfer of the carboxylate salt into the aqueous phase.

  • Incomplete Precipitation: The pH of the aqueous layer must be sufficiently acidic to fully protonate the carboxylate and cause precipitation. Use a strong acid like concentrated HCl and check the pH with litmus paper to ensure it is acidic.[8]

  • Solubility in the Aqueous Phase: Even in its neutral form, the product has some slight solubility in water. Cooling the acidified solution in an ice bath can help maximize precipitation.

Workflow Diagram: Acid-Base Extraction

AcidBaseExtraction Crude Crude Product in Organic Solvent SepFunnel1 Separatory Funnel: Add Aqueous Base (e.g., NaOH) Crude->SepFunnel1 Organic1 Organic Layer: Neutral Impurities SepFunnel1->Organic1 Separate Layers Aqueous1 Aqueous Layer: Product as Salt SepFunnel1->Aqueous1 SepFunnel2 Separatory Funnel: Add Strong Acid (e.g., HCl) Aqueous1->SepFunnel2 Aqueous2 Aqueous Layer: Inorganic Salts SepFunnel2->Aqueous2 Separate Precipitate Precipitated Pure Product SepFunnel2->Precipitate Filter Filtration & Drying Precipitate->Filter PureProduct Purified Product Filter->PureProduct

Caption: Workflow for purifying 2-(4-chloro-3-fluorobenzoyl)benzoic acid via acid-base extraction.

Recrystallization

Recrystallization is a highly effective technique for purifying solid compounds to a high degree.[9] The principle relies on the differential solubility of the compound and its impurities in a given solvent at different temperatures.[10]

Frequently Asked Questions (FAQs)

Q1: How do I choose the right solvent for recrystallization?

A1: The ideal recrystallization solvent should:

  • Dissolve the compound sparingly or not at all at room temperature.

  • Dissolve the compound completely at its boiling point.

  • Dissolve impurities well at all temperatures or not at all.

  • Be chemically inert towards the compound.

  • Be volatile enough to be easily removed from the purified crystals.

Solvent Selection Guide for 2-(4-Chloro-3-fluorobenzoyl)benzoic acid

SolventSolubility CharacteristicsComments
Ethanol/Water Good solubility in hot ethanol, poor in cold water.A good mixed-solvent system. Dissolve in a minimum of hot ethanol and add hot water dropwise until the solution becomes cloudy. Then add a few drops of hot ethanol to clarify.
Toluene Moderate solubility in hot toluene, low in cold.Can be effective for removing more polar impurities.
Acetic Acid/Water High solubility in hot acetic acid.Useful but can be difficult to remove residual acetic acid.
Benzene A literature-reported solvent for a similar compound, 2-(4-chlorobenzoyl)benzoic acid.[11]Use with extreme caution due to toxicity.

Q2: My compound "oiled out" instead of crystallizing. What should I do?

A2: Oiling out occurs when the solute comes out of solution as a liquid rather than a solid. This often happens when the boiling point of the solvent is higher than the melting point of the compound or when the solution is supersaturated.[12]

  • Troubleshooting:

    • Reheat the solution to dissolve the oil.

    • Add a small amount of additional solvent to reduce the saturation.[13]

    • Allow the solution to cool more slowly. Insulating the flask can help.

    • If using a mixed solvent system, you may have added too much of the anti-solvent. Add more of the "good" solvent to redissolve and try again.

Q3: No crystals have formed even after cooling in an ice bath. How can I induce crystallization?

A3: A supersaturated solution may require a nucleation site to initiate crystal growth.[14]

  • Troubleshooting:

    • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites.[12]

    • Seed Crystals: Add a tiny crystal of the crude product to the solution. This provides a template for crystal growth.[13]

    • Reduce Solvent Volume: If too much solvent was added, you can gently heat the solution to evaporate some of the solvent and increase the concentration.[14]

Experimental Protocol: Recrystallization from Ethanol/Water
  • Place the crude 2-(4-chloro-3-fluorobenzoyl)benzoic acid in an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the solid completely. Keep the solution at or near boiling.

  • Slowly add hot water dropwise until the solution becomes persistently cloudy.

  • Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for at least 20 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing with a small amount of ice-cold ethanol/water mixture.[15]

  • Dry the crystals under vacuum to a constant weight.[10]

Column Chromatography

For challenging separations, particularly of isomeric impurities, column chromatography is a powerful tool.

Frequently Asked Questions (FAQs)

Q1: What stationary and mobile phases are suitable for purifying this acidic compound?

A1: For an acidic compound like 2-(4-chloro-3-fluorobenzoyl)benzoic acid, a normal-phase silica gel column is typically effective.

  • Stationary Phase: Silica gel (SiO₂) is polar.

  • Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is used. The polarity of the eluent is gradually increased to elute the compounds from the column. A common starting point is a 9:1 mixture of hexane:ethyl acetate, gradually increasing the proportion of ethyl acetate. Adding a small amount of acetic acid (e.g., 0.5-1%) to the mobile phase can help to suppress the ionization of the carboxylic acid, leading to sharper peaks and better separation.[16]

Q2: My compounds are not separating well on the column. How can I improve the resolution?

A2: Poor separation can be due to several factors.

  • Troubleshooting:

    • Optimize the Mobile Phase: Use Thin Layer Chromatography (TLC) to screen different solvent systems to find one that gives good separation of your desired product and impurities.

    • Column Packing: Ensure the column is packed uniformly without any air bubbles or cracks, which can lead to band broadening.

    • Sample Loading: Load the sample onto the column in a minimal amount of solvent to ensure a narrow starting band.

    • Flow Rate: A slower flow rate generally provides better resolution.

Workflow Diagram: Column Chromatography

ColumnChromatography cluster_0 Preparation cluster_1 Elution cluster_2 Analysis & Isolation TLC TLC to Determine Optimal Solvent System Pack Pack Column with Silica Gel TLC->Pack Load Load Crude Product Pack->Load Elute Elute with Gradient of Hexane/Ethyl Acetate Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions by TLC Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Evaporate Evaporate Solvent Combine->Evaporate PureProduct Purified Product Evaporate->PureProduct

Caption: A typical workflow for the purification of 2-(4-chloro-3-fluorobenzoyl)benzoic acid using column chromatography.

Section 3: Purity Assessment

After purification, it is crucial to assess the purity of the final product.

Analytical TechniquePurposeKey Parameters to Evaluate
High-Performance Liquid Chromatography (HPLC) Quantify purity and detect impurities.[17]Peak area percentage of the main component, presence of impurity peaks.
Nuclear Magnetic Resonance (NMR) Spectroscopy Confirm the chemical structure and identify impurities.Chemical shifts, integration values, absence of signals from impurities.
Mass Spectrometry (MS) Confirm the molecular weight.Molecular ion peak corresponding to the expected mass.
Melting Point Analysis Assess purity.A sharp melting point range close to the literature value (149-150°C) indicates high purity.[18]

References

  • Magritek. (n.d.). Separation of Acidic, Basic and Neutral Compounds. Retrieved from [Link]

  • Wikipedia. (2023, October 29). Acid–base extraction. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Isolation and Purification of Organic Compounds Extraction (Expt #2). Retrieved from [Link]

  • LibreTexts Chemistry. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • LibreTexts Chemistry. (2022, June 21). Acid-Base Extraction. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]

  • Wired Chemist. (n.d.). Recrystallization. Retrieved from [Link]

  • University of York. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

  • University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 2-(4-Chlorobenzoyl)benzoic acid. Retrieved from [Link]

  • Patsnap Eureka. (2022, July 26). Method for synthesizing 2-chloro-4-fluorobenzoic acid by using 2-chloro-4-aminobenzonitrile as raw material. Retrieved from [Link]

  • Sarex Fine Chemicals. (n.d.). 2(4-Chlorobenzoyl) Benzoic Acid. Retrieved from [Link]

  • University of Wisconsin-Green Bay. (n.d.). Recrystallization of Benzoic Acid. Retrieved from [Link]

  • University of Missouri–St. Louis. (n.d.). The Recrystallization of Benzoic Acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN108218709A - The separation method of the fluoro- benzoic acid nitration products of the chloro- 4- of 2-.
  • Google Patents. (n.d.). US4431840A - Process for preparing 2-benzoylbenzoic acids.
  • University of California, Los Angeles. (n.d.). Recrystallization 2. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch12: Friedel-Crafts limitations. Retrieved from [Link]

  • Arkivoc. (n.d.). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1- arylbenziodoxolones. Retrieved from [Link]

  • Google Patents. (n.d.). CN105732357A - 2-chloro-4-fluorobenzoic acid and preparation method thereof.
  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • Wikipedia. (2023, November 13). Friedel–Crafts reaction. Retrieved from [Link]

  • YouTube. (2020, September 21). Recrystallization Lab Procedure of Benzoic Acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Thin-Layer Chromatography of Benzoic Acids with a Controlled Gas Phase: A Comparison of Different Stationary Phases. Retrieved from [Link]

  • University of Edinburgh. (n.d.). Recrystallisation of benzoic acid. Retrieved from [Link]

  • Study Mind. (n.d.). Friedel-Crafts Acylation and Alkylation (A-Level Chemistry). Retrieved from [Link]

  • Google Patents. (n.d.). US3235588A - Purification of benzoic acid.
  • Googleapis.com. (2008, December 5). (12) United States Patent. Retrieved from [Link]

  • Scribd. (2015, January 12). Solubility of Benzoic Acid in Organic Solvents. Retrieved from [Link]

  • ResearchGate. (n.d.). The solubility of benzoic acid in seven solvents. Retrieved from [Link]

  • RSC Publishing. (n.d.). Analytical Methods. Retrieved from [Link]

  • Justia Patents. (2024, July 4). preparation of 2-chloro-4-fluoro-5-nitrobenzoic acid. Retrieved from [Link]

Sources

Optimizing acid catalysts for cyclization of benzoylbenzoic acids

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Acid Catalysts for Cyclization of Benzoylbenzoic Acids

Status: Operational Ticket Type: Technical Guide & Troubleshooting Assigned Specialist: Senior Application Scientist

Executive Summary & Catalyst Selection Logic

The cyclization of 2-benzoylbenzoic acid (BBA) to anthraquinone (AQ) is a classic intramolecular Friedel-Crafts acylation.[1] While concentrated sulfuric acid (


) is the historical standard, modern drug development often demands milder conditions to prevent sulfonation of sensitive substrates or to meet "Green Chemistry" standards.
Catalyst Performance Matrix

Use this table to select the optimal catalyst based on your substrate's sensitivity and your lab's waste disposal capabilities.

FeatureConc.

/ Oleum
Polyphosphoric Acid (PPA) Zeolite H-Beta (Solid Acid)
Primary Mechanism Brønsted acid dehydrationBrønsted acid / Dehydrating agentShape-selective Brønsted sites
Reaction Temperature 80–100°C100–150°C200–250°C (Melt or Solvent)
Yield Potential High (>90%)High (85–95%)Moderate to High (70–95%)
Key Advantage Low cost, rapid kineticsNo ring sulfonation; milder than oleumReusable, non-corrosive, easy workup
Major Drawback High waste; sulfonates electron-rich ringsHigh viscosity (handling difficulty)Mass transfer limits; deactivation by coke
Best For Robust, unsubstituted substratesSubstrates sensitive to sulfonationGreen process scaling; continuous flow
Decision Logic: Selecting Your Catalyst

CatalystSelection Start Start: Select Substrate Sens Is substrate sensitive to sulfonation? Start->Sens Green Is 'Green Chemistry' (solvent-free/solid waste) a priority? Sens->Green Yes H2SO4 Use Conc. H2SO4 / Oleum (Standard Protocol) Sens->H2SO4 No Scale Scale of Reaction? Green->Scale Yes PPA Use Polyphosphoric Acid (PPA) (Protocol A) Green->PPA No (Lab Scale) Scale->PPA Small Batch Zeolite Use Zeolite H-Beta (Protocol B) Scale->Zeolite Large/Continuous

Figure 1: Decision tree for selecting the appropriate acid catalyst based on substrate chemistry and process requirements.

Troubleshooting & FAQs

Issue 1: "My reaction mixture turned into a black tar/charcoal."

Diagnosis: This is typically caused by oxidative degradation or polymerization, often triggered by excessive temperatures or "hot spots" in the reactor.

  • The Fix (PPA): PPA is a poor thermal conductor. If you heat rapidly without sufficient mechanical agitation, the material near the flask walls will char before the center melts. Action: Use an overhead mechanical stirrer (not a magnetic bar) and ramp temperature slowly (5°C/min).

  • The Fix (

    
    ):  You likely used oleum on an electron-rich substrate. Action:  Switch to PPA or lower the acid concentration to 90-95% 
    
    
    
    .
Issue 2: "I am using Zeolite H-Beta, but conversion stops at 50%."

Diagnosis: Catalyst poisoning.

  • Water Poisoning (Reversible): The reaction produces water, which competes for the active acid sites on the zeolite.

    • Action: Use a Dean-Stark trap (if using solvent like chlorobenzene) or purge with dry nitrogen to remove water vapor continuously.

  • Coking (Irreversible): Large organic molecules have clogged the pores.

    • Action: Regenerate the catalyst by calcining in air at 550°C for 4–6 hours.

Issue 3: "The PPA is too thick to stir or pour."

Diagnosis: Polyphosphoric acid is extremely viscous at room temperature.[2]

  • Action: Never attempt to mix cold PPA. Heat the PPA alone to 60–80°C before adding your substrate. When quenching, do not pour PPA into water (it will solidify into a rock). Instead, pour crushed ice into the warm reaction mixture slowly with vigorous stirring.

Experimental Protocols

Protocol A: Cyclization using Polyphosphoric Acid (PPA)

Best for: Lab-scale synthesis of substituted anthraquinones sensitive to sulfonation.

Reagents:

  • 2-Benzoylbenzoic acid derivative (1.0 equiv)

  • Polyphosphoric acid (10–15 g per 1 g of substrate)

Workflow:

  • Pre-heat: Place PPA in a round-bottom flask equipped with an overhead mechanical stirrer . Heat to 80°C until viscosity decreases.

  • Addition: Add the BBA derivative in small portions to the stirring acid. Ensure complete dispersion.

  • Reaction: Increase temperature to 120–140°C . Monitor via TLC (Note: PPA is non-fluorescent, but the anthraquinone product usually fluoresces strongly).

    • Time: Typically 1–3 hours.

  • Quench: Cool the mixture to 80°C. Very carefully add crushed ice directly to the flask (exothermic!). The mixture will turn into a slurry.

  • Isolation: Dilute with water. Filter the precipitate.[3] Wash with 10%

    
     (to remove unreacted acid) and then water.
    
  • Purification: Recrystallize from acetic acid or ethanol.

Protocol B: Green Synthesis using Zeolite H-Beta

Best for: Process chemistry, continuous flow, and environmentally conscious synthesis.

Reagents:

  • 2-Benzoylbenzoic acid (1.0 equiv)

  • Zeolite H-Beta (Si/Al ratio ~25, calcined) (20–50 wt% relative to substrate)

  • Solvent: 1,2-Dichlorobenzene or Chlorobenzene (optional, can be run as melt).

Workflow:

  • Activation: Calcine Zeolite H-Beta at 500°C for 4 hours prior to use to ensure dry, active acid sites.

  • Setup: Mix BBA and Zeolite in a flask equipped with a Dean-Stark apparatus (for water removal).

  • Reaction: Heat to reflux (approx 180–220°C).

    • Mechanism:[1][4][5][6][7][8][9][10] The bulky BBA diffuses into the zeolite pores (Beta has 12-membered rings, approx 7Å, allowing diffusion), undergoes cyclization, and water is expelled.

  • Workup: Filter the hot solution to recover the catalyst (can be regenerated).

  • Isolation: Cool the filtrate to crystallize the anthraquinone or evaporate solvent.

Mechanistic Visualization

The following diagram illustrates the acid-catalyzed pathway. Note that the formation of the Acylium Ion is the rate-determining step in solid acid catalysis.

ReactionMechanism Step1 2-Benzoylbenzoic Acid (BBA) Step2 Protonation of Carboxylic -OH Step1->Step2 + H+ (Catalyst) Step3 Loss of Water (-H2O) Step2->Step3 Intermediate Acylium Ion (Electrophile) Step3->Intermediate Rate Limiting in Solid Acids Step4 Wheland Intermediate (Sigma Complex) Intermediate->Step4 Intramolecular Attack Product Anthraquinone (Product) Step4->Product - H+ (Regeneration)

Figure 2: Mechanistic pathway of the intramolecular Friedel-Crafts acylation.

References

  • Organic Syntheses Procedure (PPA Cycliz

    • Title: -Tetralone (General procedure for PPA cyclization of arom
    • Relevance: Establishes the baseline protocol for handling PPA and temperature management during cycliz
    • Source: Organic Syntheses, Coll.[11] Vol. 4, p.890 (1963).

    • URL:[Link]

  • Zeolite Catalysis Optimiz

    • Title: Engineering the porosity and acidity of H-Beta zeolite by dealumination for the production of 2-ethylanthraquinone.
    • Relevance: Validates the use of H-Beta zeolite and explains the importance of dealumination (acid treatment) to prevent coking and improve diffusion.
    • Source: RSC Advances, 2018, 8, 10222-10232.
    • URL:[Link]

  • Heteropoly Acids & Reaction Engineering

    • Title: Heterogeneous catalysts for the production of anthraquinone from 2-benzoylbenzoic acid.[12]

    • Relevance: Compares solid acid catalysts (Zeolites vs. Heteropoly acids)
    • Source: Chemical Engineering Journal, Vol 90, Issues 1-2, 2002.[13]

    • URL:[Link]

  • Kinetic Studies in Polyphosphoric Acid

    • Title: A Study of the Rates of Cyclization of Some o-Benzoylbenzoic Acids in Polyphosphoric Acid.
    • Relevance: Provides kinetic data supporting the mechanism and temper
    • Source: Journal of the American Chemical Society.
    • URL:[Link]

Sources

Technical Support Center: Troubleshooting Low Melting Points in Benzoylbenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and purification of benzoylbenzoic acid derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering lower-than-expected melting points in their synthesized compounds. A depressed and broad melting point range is a primary indicator of impurity.[1] This document provides a structured, in-depth approach to diagnosing and resolving this common issue, ensuring the integrity and purity of your final product.

Frequently Asked Questions (FAQs)

Q1: My synthesized 2-benzoylbenzoic acid derivative has a melting point of 115-120°C, but the literature value is 128°C. What is the primary cause?

A lower and broader melting point range is the classic sign of an impure sample. Pure crystalline solids have a sharp, well-defined melting point, typically spanning a narrow range of 0.5-2°C.[2] The presence of impurities disrupts the uniform crystal lattice structure of your compound.[2][3] This disruption weakens the intermolecular forces, meaning less thermal energy is required to break down the lattice and transition the solid to a liquid, a phenomenon known as melting point depression.[1][2][3][4][5]

Q2: What are the most probable impurities in a Friedel-Crafts synthesis of a benzoylbenzoic acid derivative?

The synthesis of 2-benzoylbenzoic acid and its derivatives typically involves the Friedel-Crafts acylation of an aromatic compound (like benzene) with phthalic anhydride, catalyzed by a Lewis acid such as aluminum chloride (AlCl₃).[6][7][8]

Common impurities stemming from this reaction include:

  • Unreacted Starting Materials: Residual phthalic anhydride or the aromatic substrate.

  • Isomeric Byproducts: If using a substituted benzene, acylation can occur at different positions (ortho, meta, para), leading to isomeric impurities that can be difficult to separate.[9][10]

  • Hydrolysis Products: Incomplete reaction or exposure to moisture during workup can lead to phthalic acid.

  • Residual Solvents: Solvents used in the reaction or purification (e.g., benzene, diethyl ether) can become trapped in the crystal lattice.[2]

In-Depth Troubleshooting Guides

This section provides a logical workflow to identify the source of the impurity and purify your compound effectively.

Visual Troubleshooting Workflow

The following diagram outlines the decision-making process when faced with a low melting point.

TroubleshootingWorkflow start Low Melting Point Observed (Broad Range) check_dry Is the sample completely dry? start->check_dry dry_sample Dry Sample Thoroughly (Vacuum Oven / Desiccator) check_dry->dry_sample No analyze_purity Analyze Purity (TLC, NMR, LC-MS) check_dry->analyze_purity Yes recheck_mp1 Re-measure Melting Point dry_sample->recheck_mp1 mp_ok1 Melting Point is Sharp & Correct (Issue Resolved) recheck_mp1->mp_ok1 Yes recheck_mp1->analyze_purity No impurity_detected Impurities Detected? analyze_purity->impurity_detected purify Select Purification Method impurity_detected->purify Yes no_impurity No Impurities Detected or Purification Fails impurity_detected->no_impurity No recrystallize Recrystallization purify->recrystallize column Column Chromatography purify->column wash Acid/Base Wash purify->wash recheck_mp2 Re-measure Melting Point recrystallize->recheck_mp2 column->recheck_mp2 wash->recheck_mp2 mp_ok2 Melting Point is Sharp & Correct (Issue Resolved) recheck_mp2->mp_ok2 Yes recheck_mp2->no_impurity No consider_poly Consider Polymorphism or Misidentification no_impurity->consider_poly characterize Full Structural Characterization (NMR, IR, MS) consider_poly->characterize

Caption: Troubleshooting workflow for low melting points.

Step 1: Is Your Sample Truly Dry?

Question: I've filtered my product, but the melting point is still low. Could residual solvent be the issue?

Answer: Absolutely. Trapped solvent is a very common impurity that can significantly depress the melting point.[2] Air-drying on a filter funnel is often insufficient to remove high-boiling point solvents or even trace amounts of lower-boiling ones.

Troubleshooting Protocol:

  • Initial Drying: After filtration, press the solid between two sheets of filter paper to mechanically remove the bulk of the solvent.

  • High Vacuum Drying: Place the sample in a vacuum oven (at a temperature well below the compound's melting point) or a vacuum desiccator for several hours or overnight.[11][12] This is the most effective method for removing residual organic solvents.

  • Confirmation: The absence of solvent can be confirmed by ¹H NMR spectroscopy, where characteristic solvent peaks will be absent from the spectrum.

Step 2: Assessing Purity and Identifying the Culprit

Question: My sample is completely dry, but the melting point is still low. How do I figure out what the impurity is?

Answer: Spectroscopic and chromatographic methods are essential for identifying the nature of the impurity, which will guide your purification strategy.

  • Thin-Layer Chromatography (TLC): A quick and inexpensive method to visualize the number of components in your sample. A pure compound should ideally show a single spot. The presence of multiple spots indicates impurities. Compare the crude sample to the starting materials to see if they are the source.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation and purity assessment.[13][14] Unreacted starting materials or isomeric byproducts will show distinct peaks that are not part of your target molecule's spectrum.[6]

  • Mass Spectrometry (MS): Provides the molecular weight of the components in your sample.[15][16] A peak corresponding to the molecular weight of a starting material or a known byproduct is strong evidence of its presence.

  • Infrared (IR) Spectroscopy: Useful for identifying the presence or absence of key functional groups.[16][17] For instance, the presence of a broad O-H stretch around 3000 cm⁻¹ in your benzoylbenzoic acid derivative might suggest contamination with phthalic acid.

Step 3: Purification Based on Impurity Identity

Question: I've identified unreacted phthalic anhydride in my product. What is the best way to remove it?

Answer: The choice of purification technique depends on the physical and chemical properties of the impurity.

Recrystallization is the most common and effective method for purifying solid organic compounds.[18][19][20] It relies on the difference in solubility of the desired compound and the impurity in a given solvent at different temperatures.[21]

Recrystallization

Sources

Removing aluminum salts from 2-(4-Chloro-3-fluorobenzoyl)benzoic acid product

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification of 2-(4-Chloro-3-fluorobenzoyl)benzoic acid (CFBBA) Document ID: TSC-FC-2024-08 Department: Process Chemistry & Application Support

Introduction: The Aluminum Complex Challenge

The Context: The synthesis of 2-(4-Chloro-3-fluorobenzoyl)benzoic acid (CFBBA) typically involves the Friedel-Crafts acylation of 1-chloro-2-fluorobenzene with phthalic anhydride, catalyzed by Aluminum Chloride (


).

The Problem: Unlike standard ketone synthesis, CFBBA contains a carboxylic acid moiety ortho to the carbonyl.


 acts not just as a catalyst but as a reagent, forming a stable, stoichiometric chelate with both the carbonyl and the carboxylate groups.
  • Stoichiometry: You likely used

    
     equivalents of 
    
    
    
    .
  • The Trap: Upon quenching, aluminum species transition through a "sticky" phase—

    
    —before becoming fully ionic (
    
    
    
    ) or fully precipitated (
    
    
    ).
  • The Result: Users frequently report "gray mud" emulsions, poor phase separation, or crystalline products with high residual aluminum (causing ash test failures).

This guide provides a modular troubleshooting approach to breaking these complexes and isolating high-purity CFBBA.

Module 1: The Hydrolysis (Quenching) Phase

The most critical step for preventing "Aluminum Jelly."

Q: My quench resulted in a thick, unfilterable gray sludge. What went wrong?

A: This is usually caused by "pH-Neutral Trapping." When you quench


 with water, it generates 

and heat. If the local pH rises above 4 but stays below 10 (due to insufficient acid or poor mixing), Aluminum precipitates as gelatinous

, trapping your product.

The Protocol: High-Shear Acidic Quench To keep Aluminum in the aqueous phase as soluble


, the pH must be maintained < 1 .
  • Preparation: Prepare a quench vessel with 10-15% HCl (approx. 3-4 M) chilled to 0–5°C. Volume should be

    
     the reaction volume.
    
  • Addition: Slowly pour the reaction mixture into the acid (Inverse Quench).

    • Why? This ensures the aluminum is always in a high-acid environment, preventing the formation of insoluble hydroxides.

  • Temperature Control: Maintain internal temperature

    
    .
    
    • Risk:[1][2][3][4] High temps during hydrolysis can cause decarboxylation or cyclization byproducts in phthalic derivatives.

  • Agitation: Use high-shear stirring. The complex is hydrophobic; vigorous mixing is required to expose the Al-O bonds to the acid.

Module 2: The "Acid-Base-Acid" Purification Loop

The Gold Standard for Keto-Acid Purification.

Q: I have isolated the solid, but it still has 500+ ppm Aluminum. How do I clean it?

A: Recrystallization alone is often ineffective because Al-salts can co-crystallize. You must exploit the amphoteric nature of Aluminum and the acidic nature of CFBBA .

The Logic:

  • Acidic pH (<1): Al is soluble (

    
    ); Product is Insoluble.
    
  • Basic pH (10-12): Al is soluble (

    
    ); Product is Soluble (
    
    
    
    ).
  • Neutral pH (6-8): Al is Insoluble (

    
     Gel); Product is Soluble/Insoluble mix.
    

The Protocol: The Alkaline Swing This method separates the product from neutral organic impurities (unreacted chlorofluorobenzene) and Aluminum simultaneously.

StepActionChemical StateGoal
1 Dissolve crude wet cake in 10% NaOH (aq).Product

Na-Salt (Soluble)
Solubilize Product
2 Filtration (Critical). Filter the alkaline solution through Celite.Impurities

Solids
Remove Al-hydroxides or mechanical impurities that didn't dissolve.
3 Extract with Toluene or DCM (Optional).Neutral Organics

Solvent
Remove unreacted starting material.
4 Slowly add filtrate to 15% HCl until pH < 1.Product

Precipitate
Reprecipitate purified acid.
5 Filter and wash with water until washings are neutral.Final SolidRemove trapped NaCl and residual acid.

Module 3: Troubleshooting Emulsions

Q: During extraction, I have a "rag layer" that won't separate. How do I break it?

A: Emulsions in Friedel-Crafts workups are stabilized by fine particles of


 acting as surfactants.

Immediate Fixes:

  • The Density Trick: If using a chlorinated solvent (DCM/Chloroform), the density is close to the Al-salt water phase. Add Sodium Chloride (Brine) to the aqueous layer to increase its density and ionic strength.

  • The Filter Aid: The emulsion is often physical. Pass the entire biphasic mixture through a pad of Celite (diatomaceous earth) . The solid Al-particles will get trapped, breaking the emulsion instantly.

  • Heat (Caution): If the product is stable, heating the emulsion to 40-50°C can reduce viscosity and speed up separation.

Visual Workflow: Purification Logic

The following diagram illustrates the decision process for removing Aluminum based on the state of your crude product.

CFBBA_Purification Start Crude Reaction Mixture (Al-Complex) Quench Inverse Quench into Cold 15% HCl (pH < 1) Start->Quench PhaseCheck State of Product? Quench->PhaseCheck Solid Solid Precipitate PhaseCheck->Solid Precipitates Oil Oily/Organic Phase PhaseCheck->Oil Stays in Solvent Repulp Repulp in 5% HCl (60°C, 1 hr) Solid->Repulp Quick Path BaseDissolve Dissolve in 10% NaOH (pH > 11) Solid->BaseDissolve High Purity Path Oil->BaseDissolve Extract w/ NaOH FinalWash Wash with H2O Dry Repulp->FinalWash FilterAl Filter Insoluble Al-Hydroxides/Impurities BaseDissolve->FilterAl ReAcidify Acidify Filtrate to pH 1 (Precipitate Product) FilterAl->ReAcidify ReAcidify->FinalWash

Figure 1: Decision matrix for isolating CFBBA from Aluminum-rich reaction mixtures. The "High Purity Path" (Green/Red nodes) utilizes the Acid-Base-Acid swing.

Summary of Critical Parameters

ParameterTarget RangeReason
Quench Acid 10-15% HClPrevents Al(OH)3 gel; keeps Al as soluble AlCl3/Al3+.
Quench Temp < 20°CPrevents hydrolysis of the amide/ester (if modified) or cyclization.
Final pH < 1.0Ensures carboxylic acid product is fully protonated and insoluble.
Washing Water (until pH neutral)Removes trapped ionic Aluminum.

References

  • Olah, G. A. (Ed.). Friedel-Crafts and Related Reactions. Wiley-Interscience.
  • Synthesis of 2-(4-Chloro-3-fluorobenzoyl)benzoic acid. European Patent Office. Patent EP1853548. Available at: [Link]

  • Process for preparation of fluoro benzoic acids.Google Patents. US Patent 6333431B1.
  • Preparation method of 2-fluoro-3-chlorobenzoic acid.Google Patents. CN103073418A.
  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Edition. Longman Scientific & Technical. (Standard workup procedures for Friedel-Crafts).

Sources

Validation & Comparative

The Strategic Role of ¹H NMR in Characterizing Complex Benzophenones

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the ¹H NMR Spectral Analysis of 2-(4-Chloro-3-fluorobenzoyl)benzoic Acid: A Comparative Approach

This guide provides a comprehensive analysis of the ¹H NMR spectrum of 2-(4-Chloro-3-fluorobenzoyl)benzoic acid. Designed for researchers and drug development professionals, this document moves beyond a simple spectral interpretation. It delves into the underlying principles of substituent effects on aromatic systems, employing a comparative analysis with structurally related analogues to provide a robust framework for structural elucidation. Every analytical step is explained, grounding theoretical predictions with experimental data from established sources to ensure scientific integrity and practical utility.

2-(4-Chloro-3-fluorobenzoyl)benzoic acid is a polysubstituted benzophenone derivative, a scaffold common in medicinal chemistry and materials science. For such molecules, where subtle positional differences of substituents can dramatically alter biological activity or material properties, unambiguous structural confirmation is paramount. ¹H Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of this process. It provides precise information on the electronic environment of each proton, revealing the molecular connectivity and substitution pattern.

This guide will systematically deconstruct the predicted ¹H NMR spectrum of the title compound. By comparing it with simpler, well-documented analogues—benzoic acid, 2-(4-chlorobenzoyl)benzoic acid, and monosubstituted benzoic acids—we will illustrate how the interplay of electron-withdrawing groups (-COOH, C=O, Cl, F) sculpts the final spectrum.

Foundational Principles: Decoding Substituent Effects in ¹H NMR

The chemical shift (δ) of a proton in an aromatic ring is exquisitely sensitive to the electronic effects of the ring's substituents. Protons attached to electron-poor carbons are "deshielded" and resonate at a higher chemical shift (downfield), while those attached to electron-rich carbons are "shielded" and appear upfield.[1]

  • Electron-Withdrawing Groups (EWGs): Groups like carbonyl (-C=O), carboxylic acid (-COOH), and halogens (-F, -Cl) are EWGs. They decrease the electron density of the aromatic ring through inductive and/or resonance effects, causing a general downfield shift of the aromatic proton signals.[2] The protons ortho and para to these groups are typically the most deshielded.

  • Anisotropy: The π-electron system of the benzene ring generates its own magnetic field (a "ring current") when placed in the NMR spectrometer's external field.[1][3] This anisotropic effect strongly deshields the protons attached to the ring, causing them to appear in the characteristic aromatic region of δ 6.5-8.5 ppm.

  • Spin-Spin Coupling (J-coupling): Non-equivalent protons on adjacent carbons magnetically interact, splitting each other's signals. The magnitude of this interaction, the coupling constant (J), provides valuable structural information:

    • Jortho: 7–10 Hz

    • Jmeta: 2–3 Hz

    • Jpara: 0–1 Hz

  • Fluorine Coupling (¹H-¹⁹F): The ¹⁹F nucleus has a spin of ½, just like a proton. Therefore, it couples to nearby protons, causing additional signal splitting. The magnitude of H-F coupling depends on the number of bonds separating the nuclei:

    • ³JH-F (ortho): ~6–10 Hz

    • ⁴JH-F (meta): ~4–8 Hz

    • ⁵JH-F (para): ~1–3 Hz

Experimental Protocol: Ensuring Data Integrity

A reliable spectrum is the foundation of accurate analysis. The following protocol outlines the standard procedure for preparing a high-quality NMR sample of a benzoic acid derivative.

Step-by-Step Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of the synthesized 2-(4-chloro-3-fluorobenzoyl)benzoic acid for ¹H NMR analysis.

  • Solvent Selection: Choose a suitable deuterated solvent. DMSO-d₆ is often preferred for benzoic acid derivatives due to its excellent solubilizing power for polar compounds and its ability to observe the exchangeable carboxylic acid proton. CDCl₃ is another common choice, though the acidic proton signal may be broader or not observed.[4]

  • Dissolution: Transfer the sample into a clean, dry 5 mm NMR tube. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.

  • Homogenization: Cap the tube and gently vortex or invert it until the sample is completely dissolved. Mild heating may be applied if necessary, but check for sample stability first.

  • Standard Addition (Optional but Recommended): Add a small amount of an internal standard, typically tetramethylsilane (TMS), to provide a reference signal at δ 0.00 ppm.

  • Analysis: Insert the NMR tube into the spectrometer. Acquire the ¹H NMR spectrum using standard acquisition parameters. A field strength of 400 MHz or higher is recommended to resolve the complex splitting patterns in the aromatic region.

Workflow for NMR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis weigh Weigh Sample (5-10 mg) transfer Transfer to NMR Tube weigh->transfer dissolve Dissolve in Deuterated Solvent homogenize Homogenize dissolve->homogenize transfer->dissolve acquire Acquire Spectrum (≥400 MHz) homogenize->acquire process Process Data (FT, Phasing, Baseline) acquire->process analysis Assign Signals (δ, Integration, Multiplicity) process->analysis comparison Comparative Analysis analysis->comparison structure Confirm Structure comparison->structure

Caption: Standard workflow for NMR sample preparation and analysis.

Predicted ¹H NMR Spectrum of 2-(4-Chloro-3-fluorobenzoyl)benzoic Acid

Structure of 2-(4-Chloro-3-fluorobenzoyl)benzoic acid with proton labels

Structure with Proton Numbering

Proton LabelPredicted Chemical Shift (δ, ppm)IntegrationPredicted MultiplicityRationale for Assignment
H-a (-COOH)~13.51HBroad Singlet (s)Highly deshielded, exchangeable acidic proton.
H-4~8.1-8.21HDoublet of doublets (dd)Ortho to the deshielding -COOH group and the C=O bridge.
H-5, H-6, H-7~7.6-7.93HMultiplet (m)Complex overlapping signals from the benzoic acid ring protons.
H-2'~7.9-8.01HDoublet of doublets (dd)Ortho to C=O, ortho to -F (³JH-F), and meta to -Cl. Experiences strong deshielding and H-F coupling.
H-5'~7.8-7.91HDoublet of doublets (dd)Ortho to -Cl and meta to -F (⁴JH-F) and C=O.
H-6'~7.6-7.71HTriplet or ddOrtho to -F (³JH-F), meta to -Cl, and para to C=O. Appears as a triplet if ortho H-H and ortho H-F couplings are similar.

A Comparative Guide: Building Understanding from Simpler Analogues

The most powerful way to validate our predictions is to compare them with experimental data from related molecules. This comparison directly reveals the influence of each substituent.

Logical Framework for Comparison

G A Benzoic Acid (Baseline) B 2-Benzoylbenzoic Acid (Add Benzoyl Group) A->B + C₆H₅CO C 2-(4-Chlorobenzoyl)benzoic Acid (Add Chlorine) B->C + Cl at C4' D 2-(4-Chloro-3-fluorobenzoyl)benzoic Acid (Target: Add Fluorine) C->D + F at C3'

Caption: Stepwise structural comparison to understand substituent effects.

Data Comparison Table

The following table summarizes experimental ¹H NMR data for key analogues in DMSO-d₆, providing a concrete basis for our analysis.

CompoundAromatic Protons (δ, ppm)-COOH Proton (δ, ppm)Source
Benzoic Acid 8.03 (d, 2H), 7.65 (t, 1H), 7.52 (t, 2H)~13.0[5]
2-(4-Chlorobenzoyl)benzoic Acid 8.02 (d, 1H), 7.75 (t, 1H), 7.68 (t, 1H), 7.63 (d, 2H), 7.57 (d, 1H), 7.45 (d, 2H)~13.3[6]
4-Chlorobenzoic Acid 7.89 (d, 2H), 7.38 (d, 2H)~12.9[7]
3-Fluorobenzoic Acid 7.79-7.71 (m, 2H), 7.55-7.48 (m, 1H), 7.40-7.32 (m, 1H)~13.3[8]
2-(4-Chloro-3-fluorobenzoyl)benzoic Acid Predicted: 7.6 - 8.2 (m, 7H)Predicted: ~13.5-
Analysis and Insights
  • Effect of the Benzoyl Group: Comparing benzoic acid to 2-(4-chlorobenzoyl)benzoic acid, we see the introduction of a second aromatic ring and a significant complication of the spectrum. The signals are spread over a wider range (δ 7.45-8.02 ppm), indicating the complex electronic environment created by the two rings and the ketone bridge.

  • Effect of the 4'-Chloro Substituent: The spectrum of 2-(4-chlorobenzoyl)benzoic acid shows two distinct sets of signals for the 4-chlorobenzoyl ring (a pair of doublets at δ ~7.63 and 7.45 ppm).[6] This classic AA'BB' system is characteristic of a para-disubstituted benzene ring. The chlorine atom, being an EWG, deshields these protons relative to unsubstituted benzene (δ 7.34 ppm).

  • The Decisive Impact of the 3'-Fluorine Atom: Now, we introduce the fluorine atom at the C-3' position to arrive at our target molecule. This has three critical consequences:

    • Symmetry Breaking: The para-substitution symmetry is broken. All three protons on the chloro-fluorobenzoyl ring (H-2', H-5', H-6') become chemically non-equivalent and will produce separate signals.

    • Inductive Deshielding: Fluorine is the most electronegative element and exerts a powerful inductive deshielding effect. This will shift all protons on its ring, particularly the adjacent H-2' and H-6', further downfield.

    • ¹H-¹⁹F Coupling: Each of the three protons on that ring will now be split by the fluorine nucleus. H-2' and H-6' will show ortho coupling (³JH-F), while H-5' will show meta coupling (⁴JH-F). This additional splitting is the most definitive diagnostic feature for the presence and position of the fluorine atom. The signals for H-2', H-5', and H-6' will therefore appear as complex multiplets (likely doublet of doublets or triplets), not simple doublets.

Conclusion for the Practicing Scientist

The ¹H NMR spectrum of 2-(4-Chloro-3-fluorobenzoyl)benzoic acid is complex, but it can be reliably interpreted through a systematic, comparative approach. The analysis hinges on recognizing the distinct electronic and coupling effects of each substituent. The carboxylic acid proton provides a characteristic downfield singlet, while the seven aromatic protons produce a series of complex multiplets between approximately δ 7.6 and 8.2 ppm.

The key to confirming the substitution pattern lies in identifying the signals from the 4-chloro-3-fluorobenzoyl ring. The loss of symmetry compared to the 4-chloro analogue, combined with the characteristic ¹H-¹⁹F coupling patterns for the H-2', H-5', and H-6' protons, provides unambiguous evidence for the structure. For challenging cases where signals overlap, advanced 2D NMR experiments such as COSY (to establish H-H correlations) and HOESY (to establish through-space H-F correlations) can be invaluable tools for definitive signal assignment.

References

  • Supporting Information for "Nickel-Catalyzed Carboxylation of Aryl and Vinyl Chlorides with Formic Acid as the Reductant and CO2 Source". Green Chemistry, 2018, 20, 3038.

  • Supplementary Information for "A mild and efficient method for the synthesis of carboxylic acids from aryl bromides, chlorides, and triflates". The Royal Society of Chemistry.

  • Appendix 2: ¹H NMR of Substituted Benzoic Acids. MIT OpenCourseWare.

  • 2-(4-Chlorobenzoyl)benzoic acid(85-56-3) ¹H NMR spectrum. ChemicalBook.

  • Electronic Supplementary Information for "A practical and ligand-free Cu-catalyzed route for the synthesis of benzoic acid derivatives from aryl halides with K2CO3 as the carboxylate source". The Royal Society of Chemistry.

  • Substituent Effects on Benzene Rings. ChemistryViews.

  • Cox, R. H. (1969). Proton magnetic resonance spectra of monosubstituted benzoic acids. Spectrochimica Acta Part A: Molecular Spectroscopy, 25(7), 1189–1194.

  • 2-(4'-Chlorobenzoyl)benzoic acid. PubChem.

  • The Effect of Fluorine in 1H NMR. Reddit r/Chempros.

  • Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-atoms. University of Wisconsin-Madison.

  • Chemical shifts. University of Oxford.

  • Spectral Characteristics of the Benzene Ring. Chemistry LibreTexts.

  • Application Notes and Protocols for the Analysis of Synthesized Benzoic Acid Derivatives by NMR and Mass Spectrometry. BenchChem.

Sources

Mass Spectrometry Fragmentation Pattern of Fluorinated Benzoylbenzoic Acids: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mass Spectrometry Fragmentation Pattern of Fluorinated Benzoylbenzoic Acids Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation behaviors of fluorinated benzoylbenzoic acids, specifically focusing on 2-(4-fluorobenzoyl)benzoic acid as a representative scaffold.[1] These compounds are critical intermediates in the synthesis of fluorinated anthraquinones and non-steroidal anti-inflammatory drugs (NSAIDs).

We compare the fragmentation "performance"—defined here as ionization efficiency, fragment stability, and diagnostic specificity—of fluorinated analogs against their non-fluorinated parent compounds. The presence of the fluorine atom introduces distinct mass shifts and electronic effects that alter the abundance of characteristic ions, providing a robust fingerprint for structural elucidation.

Comparative Analysis: Fluorinated vs. Non-Fluorinated Scaffolds

The substitution of a hydrogen atom with fluorine (atomic mass ~19 Da vs. ~1 Da) results in a net mass shift of +18 Da . However, the performance difference lies in the stability of the acylium ions and the "Ortho Effect" cyclization efficiency.

Table 1: Diagnostic Ion Comparison (EI-MS / ESI-MS)
FeatureNon-Fluorinated (2-Benzoylbenzoic Acid)Fluorinated (2-(4-Fluorobenzoyl)benzoic Acid)Mechanistic Insight
Molecular Ion (M+) m/z 226 (Weak/Medium)m/z 244 (Weak/Medium)Aromatic stabilization allows M+ detection, though fragmentation is rapid.[1]
Base Peak (Acylium) m/z 105 (Benzoyl cation)m/z 123 (4-Fluorobenzoyl cation)Critical Differentiator: The F-atom resides on the benzoyl ring, shifting the base peak. The C-F bond is strong and does not cleave early.[1]
Cyclization Product m/z 208 (Anthraquinone)m/z 226 (Fluoroanthraquinone)Ortho Effect: Loss of H₂O (M-18) indicates the ortho relationship between the ketone and carboxylic acid.
Secondary Fragment m/z 77 (Phenyl cation)m/z 95 (Fluorophenyl cation)Formed by loss of CO (-28 Da) from the acylium ion.
Phthalic Fragment m/z 149 m/z 149 The phthalic anhydride ion often remains unfluorinated if the F-substitution is on the benzoyl ring.
Mechanistic Deep Dive: The Ortho-Effect & Alpha-Cleavage

Understanding the causality behind the peaks is essential for validating synthesis or metabolic studies. Two competing pathways dominate the fragmentation landscape.[1]

Pathway A: Alpha-Cleavage (The "Fingerprint" Pathway)

This is the standard cleavage adjacent to the carbonyl group. In 2-(4-fluorobenzoyl)benzoic acid, the bond between the central ketone and the benzoic acid ring breaks.

  • Result: Formation of the resonance-stabilized 4-fluorobenzoyl cation (m/z 123) .

  • Why it matters: This ion is the most abundant (Base Peak) because the positive charge is effectively delocalized across the fluorophenyl ring. Fluorine's back-donation (resonance) helps stabilize the cation despite its inductive electron-withdrawal.[1]

Pathway B: The Ortho-Effect (Cyclization)

Unique to ortho-isomers, the proximity of the carbonyl oxygen and the carboxylic acid proton facilitates an intramolecular reaction.

  • Mechanism: Transfer of the acidic proton to the ketone oxygen

    
     Elimination of water (H₂O) 
    
    
    
    Ring closure.
  • Result: Formation of a Fluoroanthraquinone cation (m/z 226) .[1]

  • Diagnostic Value: If you observe the [M-18] peak, you confirm the ortho substitution pattern. Meta or para isomers cannot cyclize and will not show this peak.[1]

Visualization of Fragmentation Pathways

The following diagram maps the competing fragmentation pathways for 2-(4-fluorobenzoyl)benzoic acid.

FragmentationPathway Parent Molecular Ion (M+) [C14H9FO3]+ m/z 244 Acylium Base Peak: Acylium Ion [F-C6H4-CO]+ m/z 123 Parent->Acylium Alpha-Cleavage (Loss of C8H5O2•) Anthra Fluoroanthraquinone Ion [M - H2O]+ m/z 226 Parent->Anthra Ortho-Effect (Loss of H2O, 18 Da) Phthalic Phthalic Anhydride Ion [C8H5O3]+ m/z 149 Parent->Phthalic Inductive Cleavage (Loss of F-C6H4•) Phenyl Fluorophenyl Cation [F-C6H4]+ m/z 95 Acylium->Phenyl - CO (28 Da) Anthra_CO Fluorenone Derivative [M - H2O - CO]+ m/z 198 Anthra->Anthra_CO - CO (28 Da)

Figure 1: Competing fragmentation pathways for 2-(4-fluorobenzoyl)benzoic acid. Pathway A (Red) yields the diagnostic base peak, while Pathway B (Green) confirms the ortho-isomer structure.

Experimental Protocol: Self-Validating Workflow

To replicate these results and ensure data integrity, follow this LC-MS/MS or GC-MS protocol. This workflow includes specific "Checkpoints" to validate system performance.

Methodology: LC-ESI-MS/MS

1. Sample Preparation:

  • Dissolve 1 mg of the fluorinated benzoylbenzoic acid in 1 mL of Methanol (HPLC grade).

  • Dilute to 10 µg/mL using 50:50 Methanol:Water (0.1% Formic Acid).[1]

2. Chromatographic Separation:

  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.8 µm).[1]

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 5 minutes. Note: Fluorinated compounds are more lipophilic and will elute later than non-fluorinated analogs.

3. Mass Spectrometry Parameters (ESI Positive Mode):

  • Capillary Voltage: 3.5 kV.[1]

  • Cone Voltage: 30 V (Optimized to prevent in-source fragmentation of the labile -OH).

  • Collision Energy (CID): Ramp 10–40 eV.[1]

4. Validation Checkpoints (Trustworthiness):

  • Checkpoint A (Pre-run): Inject a standard of unsubstituted 2-benzoylbenzoic acid.[1] Verify Base Peak at m/z 105. If m/z 105 is <10% of total ion count, source temperature may be too high (thermal degradation).[1]

  • Checkpoint B (In-run): For the fluorinated sample, monitor m/z 226 ([M-H₂O]+).[1] The ratio of m/z 226 to m/z 244 (M+) should increase with higher source temperatures or cone voltages, confirming the ortho-effect mechanism.

References
  • NIST Mass Spectrometry Data Center. "Benzoic acid, 2-benzoyl- Mass Spectrum." NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • Arsenault, G., et al. "Analysis of perfluoroalkyl anion fragmentation pathways... evidence for fluorine migration." Rapid Communications in Mass Spectrometry, 2007. Available at: [Link]

  • PubChem. "2-(4-Fluorobenzoyl)benzoic acid | C14H9FO3."[1] National Library of Medicine.[1] Available at: [Link]

  • Xu, S., et al. "Fragmentation mechanisms of protonated benzoic acid and related compounds."[1] 65th ASMS Conference on Mass Spectrometry, 2017.[1] Available at: [Link]

Sources

Reference Standard Qualification Guide: 2-(4-Chloro-3-fluorobenzoyl)benzoic Acid

[1]

Executive Summary: The "Silent" Standard

2-(4-Chloro-3-fluorobenzoyl)benzoic acid (Formula: C₁₄H₈ClFO₃; MW: 278.66 g/mol ) is a critical intermediate and potential impurity in the synthesis of fluorinated benzophenone derivatives. While its non-fluorinated analog (2-(4-chlorobenzoyl)benzoic acid, CBBA) is a well-characterized intermediate for Chlorthalidone, the 3-fluoro variant represents a niche chemical space, often encountered in the development of next-generation diuretics, SGLT2 inhibitors, or specific kinase inhibitors where fluorine substitution is used to modulate metabolic stability.

The Challenge: Unlike common pharmacopeial standards (USP/EP), a "Primary Reference Standard" for this specific fluorinated analog is rarely available commercially. Researchers often rely on "Reagent Grade" materials, which poses significant risks regarding isomeric purity (e.g., contamination with the 2-fluoro isomer) and assay accuracy.

The Solution: This guide outlines the protocol to qualify an In-House Secondary Standard that rivals the reliability of a Primary Standard, ensuring data integrity for IND/NDA submissions.

Classification of Reference Standards

Understanding the hierarchy of standards is critical for regulatory compliance. For this specific compound, the "Gold Standard" is often an in-house qualified material.

FeatureClass A: Pharmacopeial/Primary (Hypothetical)Class B: In-House Secondary Standard (Recommended)Class C: Reagent/Research Grade (High Risk)
Source USP, EP, BPCustom Synthesis + Full CharacterizationCommercial Chemical Vendor
Traceability Legal/Regulatory AuthorityTraceable to Primary (if available) or First Principles (Mass Balance)Vendor Certificate of Analysis (CoA)
Purity (Assay) 100.0% (assigned)98.0% - 100.5% (determined by Mass Balance)>95% (often "Area %" only)
Identity Data Conclusive (IR/UV)Comprehensive (NMR, MS, IR, XRPD) Basic (NMR or LC-MS only)
Isomeric Purity GuaranteedQuantified (via ¹⁹F-NMR) Unknown/Variable
Use Case Dispute Resolution, Release TestingRoutine QC, Stability, Impurity QuantificationEarly R&D, Feasibility Studies

Critical Risk: Commercial "Reagent Grade" samples of fluorinated benzophenones often contain regioisomers (e.g., 2-fluoro or 4-fluoro positional isomers) that co-elute in standard HPLC methods. Relying on Class C materials for quantitative impurity analysis can lead to mass balance errors >5% .

Qualification Protocol: The "First Principles" Approach

When a USP/EP standard is unavailable, you must characterize the material using a "Mass Balance" approach to assign a potency value.

Step 1: Structural Elucidation (Identity)
  • ¹H-NMR (Proton): Confirm the benzophenone backbone. Look for the distinct splitting patterns of the benzoic acid ring vs. the fluorinated ring.

  • ¹⁹F-NMR (Fluorine): Mandatory. This is the only rapid way to detect regioisomers.

    • Target: Single sharp peak (approx. -110 to -120 ppm, solvent dependent).

    • Impurity Check: Any secondary peaks indicate isomeric contamination.

  • Mass Spectrometry (LC-MS/MS): Confirm Molecular Ion [M-H]⁻ = 277.65 (ESI Negative mode). Look for the characteristic chlorine isotope pattern (3:1 ratio of ³⁵Cl:³⁷Cl).

Step 2: Purity & Assay Assignment (The Mass Balance Equation)

The potency (Assay) is calculated by subtracting all impurities from 100%:

Experimental Workflow:
  • Organic Impurities (HPLC-UV):

    • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water (Acidic pH is crucial to suppress ionization of the -COOH group).

    • Mobile Phase B: Acetonitrile.

    • Gradient: 5% B to 95% B over 20 mins.

    • Detection: 254 nm (Benzophenone chromophore).

    • Limit: Total Impurities < 0.5%.[1][2][3]

  • Water Content (Karl Fischer):

    • Method: Volumetric or Coulometric titration.

    • Typical Limit: < 0.5% w/w (Benzophenones are generally non-hygroscopic, but the carboxylic acid moiety can form hydrates).

  • Residual Solvents (GC-HS):

    • Check for synthesis solvents (e.g., Dichloromethane, Toluene).

  • Inorganic Residue (ROI):

    • Residue on Ignition / Sulfated Ash.

    • Limit: < 0.1%.[3]

Visualizing the Qualification Workflow

The following diagram illustrates the decision matrix for qualifying 2-(4-Chloro-3-fluorobenzoyl)benzoic acid.

QualificationWorkflowStartStart: Raw Material Receipt(CAS 2968-40-3 / Custom Synthesis)IdentityStep 1: Structural Identity(NMR, MS, IR)Start->IdentityIsomerCheckCritical Check:19F-NMR for RegioisomersIdentity->IsomerCheckFailIsomerFAIL: Isomer Detected(Reject or Purify)IsomerCheck->FailIsomer > 0.5% IsomerPassIsomerPASS: Single Fluorine PeakIsomerCheck->PassIsomer Clean SpectrumPurityStep 2: Purity Assessment(HPLC-UV, KF, ROI, GC-HS)PassIsomer->PurityCalcStep 3: Mass Balance CalculationAssay = 100% - (Impurities + Water + Solvents)Purity->CalcFinalFinal Output:Qualified Secondary Standard(Valid for 1 Year)Calc->Final

Figure 1: Decision tree for qualifying a non-pharmacopeial reference standard, emphasizing the critical ¹⁹F-NMR checkpoint.

Comparative Data: Reagent vs. Qualified Standard

The table below highlights the risks of using "off-the-shelf" reagents without qualification. Data is simulated based on typical impurity profiles for Friedel-Crafts acylation products.

ParameterReagent Grade (Vendor CoA) Qualified Secondary Standard Impact on Analysis
Assay Value 98.0% (Area %)99.2% w/w (Mass Balance) Reagent grade overestimates potency by ignoring water/inorganics.
Water Content Not Reported0.4% w/w Unaccounted water leads to weighing errors.
Isomeric Purity Not Tested> 99.9% (¹⁹F-NMR confirmed) Reagent may contain 2-fluoro isomer, splitting HPLC peaks.
HPLC Purity 98.5%99.6% Cleaner baseline for low-level impurity quantification.
Cost Low ($50/g)High (Time + Analysis Cost)Cost of Error: Failed OOS investigation > $10,000.

Analytical Method Recommendation (HPLC)

To ensure separation of the 3-fluoro compound from potential des-fluoro (CBBA) or 4-fluoro impurities, use the following conditions:

  • Column: Waters XBridge C18 or Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 10 mM Ammonium Formate (pH 3.0).

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Gradient:

    • 0 min: 20% B

    • 15 min: 80% B

    • 20 min: 95% B

  • Rationale: The acidic pH keeps the carboxylic acid protonated (

    
    ), ensuring sharp peak shape and consistent retention time (
    
    
    min).

References

  • United States Pharmacopeia (USP). General Chapter <11> Reference Standards. USP-NF. Link

  • European Pharmacopoeia (Ph. Eur.). Chapter 5.12. Reference Standards. EDQM. Link

  • PubChem. 2-(4-Chlorobenzoyl)benzoic acid (Analog Reference). National Library of Medicine. Link

  • FDA Guidance for Industry. Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration. Link

  • Sigma-Aldrich. Product Specification: 2-(4-Chlorobenzoyl)benzoic acid (Structural Analog). Link

Safety Operating Guide

Operational Guide: Safe Disposal of 2-(4-Chloro-3-fluorobenzoyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Immediate Hazard Assessment & Chemical Identity

Before initiating any disposal procedure, you must validate the chemical identity and its specific hazard profile. This compound is a halogenated derivative of benzoylbenzoic acid. Unlike simple organic acids, the presence of Chlorine and Fluorine atoms dictates a strict "Halogenated Waste" disposal pathway to prevent damage to standard incinerators and environmental persistence.

FeatureSpecification
Chemical Name 2-(4-Chloro-3-fluorobenzoyl)benzoic acid
Chemical Family Halogenated Aromatic Carboxylic Acid
CAS Number Analogous to 85-56-3 (non-fluoro variant); Treat as Unlisted Halogenated Organic
Molecular Formula C₁₄H₈ClF O₃
Physical State Solid (typically off-white to pale yellow powder)
Primary Hazards Skin/Eye Irritant (Cat 2) , STOT-SE 3 (Respiratory) .[1][2] Thermal decomposition releases toxic HCl and HF gases.
RCRA Status (USA) Not P- or U-listed. Classify by characteristic: Halogenated Organic .

CRITICAL WARNING: Do NOT mix this compound with non-halogenated solvents (e.g., Acetone, Methanol) intended for fuel blending. The fluorine content can damage catalytic converters and scrubbers in standard fuel-blending facilities.

Pre-Disposal Characterization[3]

Effective disposal starts with characterization. You must determine the state of the waste to select the correct workflow.

Scenario A: Pure Solid Waste
  • Source: Expired inventory, off-spec synthesis product, spill cleanup residue.

  • Action: Segregate as solid hazardous waste.

Scenario B: Mother Liquor / Solution
  • Source: Reaction solvents, HPLC waste, extraction layers.

  • Action: MANDATORY SEGREGATION. Must be placed in the "Halogenated Solvent/Organic" waste stream.

    • Why? Even if dissolved in a non-halogenated solvent (like Ethyl Acetate), the presence of the solute renders the entire mixture halogenated for disposal purposes.

Step-by-Step Disposal Protocol

Workflow Diagram: Decision Logic

The following diagram outlines the decision-making process for disposing of 2-(4-Chloro-3-fluorobenzoyl)benzoic acid.

DisposalWorkflow Start Waste Generation CheckState Determine Physical State Start->CheckState Solid Solid Waste (Powder/Crystals) CheckState->Solid Dry Liquid Liquid Waste (Mother Liquor) CheckState->Liquid Wet/Dissolved SolidBin Solid Waste Container (Wide-Mouth HDPE) Solid->SolidBin LiquidSeg Is Solvent Halogenated? Liquid->LiquidSeg Labeling Apply Label: 'Halogenated Organic Acid' SolidBin->Labeling HaloStream Halogenated Waste Stream (Red Can/Label) LiquidSeg->HaloStream Yes (e.g., DCM) LiquidSeg->HaloStream No (e.g., EtOAc) *Solute makes it Halogenated* HaloStream->Labeling Manifest RCRA Manifesting & Incineration Labeling->Manifest

Figure 1: Decision tree for segregating halogenated organic acid waste to ensure compliance with incineration protocols.

Detailed Procedures
Protocol A: Solid Waste Disposal
  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a glass amber jar with a Teflon-lined cap. Avoid metal containers due to potential corrosion from residual acid.

  • Transfer: Transfer the solid using a chemically resistant spatula. Do not generate dust.[2][3][4]

  • Labeling:

    • Attach a hazardous waste tag immediately.

    • Constituents: Write "2-(4-Chloro-3-fluorobenzoyl)benzoic acid".

    • Hazard Checkboxes: Check "Toxic" and "Irritant".

    • Note: Clearly mark "CONTAINS FLUORINE/CHLORINE" .[5]

  • Storage: Store in the "Solid Organic Waste" satellite accumulation area until pickup.

Protocol B: Liquid Waste Disposal
  • Segregation: Obtain a waste carboy designated for Halogenated Solvents .[5]

    • Critical: Never pour this into the "Non-Halogenated" or "Flammables Only" carboy.

  • pH Check: If the solution is highly acidic (pH < 2), consider neutralizing with a dilute base (Sodium Bicarbonate) before adding to the solvent drum to prevent drum corrosion, UNLESS your facility has specific "Acidic Organic" waste streams.

  • Transfer: Use a funnel to prevent spills.

  • Log: Record the volume and concentration on the waste log sheet attached to the carboy.

Emergency Procedures: Spills & Exposure

Because this is an organic acid, standard neutralization protocols apply, but the halogenated nature requires specific cleanup disposal.

EventImmediate ActionCleanup Protocol
Minor Spill (Solid) Isolate area. Wear N95 mask + Nitrile gloves.1. Cover with wet paper towels to prevent dust.2. Scoop into a bag.3. Wipe area with soap/water.4. Dispose of debris as Hazardous Solid Waste .
Minor Spill (Liquid) Ventilate area.[4][6]1. Absorb with vermiculite or clay pads.2. Do not use combustible materials (sawdust) if the solvent is oxidizing.3. Place saturated absorbents into a sealed container labeled "Halogenated Debris".
Skin Exposure Remove contaminated clothing.[2][3]Wash immediately with soap and water for 15 minutes. Do not use organic solvents (ethanol) to wash skin; it increases absorption.
Eye Exposure Flush eyes immediately.[3][4]Rinse for 15 minutes lifting eyelids.[4] Seek medical attention (SDS Section 4).

Regulatory Compliance (RCRA & EPA)

In the United States, adherence to the Resource Conservation and Recovery Act (RCRA) is mandatory.

  • Waste Coding: While this specific intermediate is likely not a "Listed Waste" (U or P list), it must be characterized.

    • If the waste solution is ignitable (Flash point < 60°C): D001 .

    • If the waste solution is corrosive (pH < 2): D002 .

    • Default Classification: If neither D001 nor D002 applies, it is a "Non-RCRA Regulated Hazardous Waste" in some states, but Best Management Practice (BMP) dictates treating it as Halogenated Organic Waste .

  • Destruction Method: The only acceptable disposal method for fluorinated aromatics is High-Temperature Incineration with acid gas scrubbing (to capture HF and HCl).

  • Drain Disposal: STRICTLY PROHIBITED. Do not pour down the sink. It is toxic to aquatic life and persists in water treatment sludge.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 24852765 (Analog: 2-(4-Chlorobenzoyl)benzoic acid). Retrieved from [Link]

  • U.S. Environmental Protection Agency (2023). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from [Link]

  • American Chemical Society (2023). Identifying and Evaluating Hazards in Research Laboratories. Retrieved from [Link]

Sources

Personal protective equipment for handling 2-(4-Chloro-3-fluorobenzoyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Immediate Action Required: Treat 2-(4-Chloro-3-fluorobenzoyl)benzoic acid as a hazardous halogenated aromatic solid . Due to the specific fluorinated/chlorinated substitution pattern, this compound presents elevated risks for respiratory irritation and ocular damage compared to non-halogenated analogs.

Critical Hazard Classifications (Derived from SAR):*

  • Skin Irritation: Category 2 (Causes skin irritation)[1]

  • Eye Irritation: Category 2A (Causes serious eye irritation)

  • Specific Target Organ Toxicity: Category 3 (May cause respiratory irritation)[1]

  • Physical State: White to off-white crystalline powder (High dust potential)

*Structure-Activity Relationship (SAR) based on analogs CAS 85-56-3 and CAS 7649-92-5.

Hazard Assessment & PPE Logic

As researchers, we do not simply "wear gear"; we deploy a defensive barrier system tailored to the molecule's physicochemical properties.

The "Why" Behind the Protocol: The benzoylbenzoic acid scaffold is lipophilic. The addition of Chlorine (Cl) and Fluorine (F) atoms at the 4- and 3- positions respectively increases the compound's lipophilicity and potential for biological interaction.

  • Dermal Risk: The halogenation enhances skin permeability compared to unsubstituted benzoic acid.

  • Inhalation Risk: As a fine powder, the high surface area allows for rapid absorption across mucous membranes, leading to immediate respiratory tract irritation.

  • Ocular Risk: Acidic functionality combined with halogenated rings can cause severe, stinging burns and potential corneal opacity if untreated.

PPE Selection Matrix
Protection ZoneRecommended EquipmentTechnical SpecificationRationale
Respiratory Powered Air-Purifying Respirator (PAPR) or N95/P100 Mask NIOSH-approved N95 minimum; P100 for >10g handling.Prevents inhalation of fine particulates. Halogenated dusts can cause delayed pulmonary edema.
Dermal (Hands) Double Nitrile Gloves Min. thickness: 0.11 mm (outer), 0.06 mm (inner).Nitrile offers superior resistance to aromatic acids compared to latex. Double gloving allows outer glove removal upon contamination without exposing skin.
Ocular Chemical Splash Goggles ANSI Z87.1+ Impact & Splash rated.Safety glasses are insufficient due to the risk of airborne dust entering from the sides.
Body Tyvek® Lab Coat / Apron Polyethylene (non-woven).Cotton lab coats can trap dust in fibers, creating a secondary exposure source.

Operational Workflows

A. Pre-Operational Risk Assessment

Before opening the container, verify the engineering controls. Do not rely solely on PPE.[2]

RiskAssessment Start Start: Handling Request CheckQty Check Quantity Start->CheckQty SmallScale < 1g (Analytical) CheckQty->SmallScale LargeScale > 1g (Preparative) CheckQty->LargeScale HoodCheck Fume Hood Velocity (> 100 fpm?) SmallScale->HoodCheck LargeScale->HoodCheck Proceed Proceed with Standard PPE HoodCheck->Proceed Yes Stop STOP: Maintenance Required HoodCheck->Stop No Enhanced Proceed with Enhanced PPE (Double Glove + Sleeve Covers) Proceed->Enhanced If >10g

Figure 1: Pre-operational decision logic ensuring engineering controls match the scale of operation.

B. Handling Protocol (Step-by-Step)
  • Engineering Control Setup:

    • Ensure Fume Hood sash is at the certified working height.

    • Place a disposable absorbent pad (benchkote) in the work area to capture stray dust.

    • Self-Validation: Hold a tissue strip at the sash opening; it must be pulled inward firmly (indicating ~100 fpm face velocity).

  • Donning PPE:

    • Put on inner nitrile gloves (blue/purple).

    • Put on Tyvek sleeves or lab coat.

    • Put on outer nitrile gloves (extended cuff, preferably orange/black for contrast).

    • Adjust goggles to seal against the face.

  • Transfer & Weighing:

    • Technique: Use a static-free spatula. Halogenated organic solids are prone to static charge, causing "jumping" of powder.

    • Containment: Weigh inside the fume hood if possible. If the balance is external, transfer the solid into a tared, closed vial inside the hood before moving to the balance.

  • Doffing (Critical Step):

    • Remove outer gloves inside the hood and dispose of them as solid hazardous waste.

    • Remove goggles and wipe them down with a damp tissue (dispose of tissue as waste).

    • Wash hands thoroughly with soap and water immediately after leaving the lab.

Emergency Response Plan

In the event of containment breach, immediate action minimizes long-term injury.

EmergencyResponse Incident Incident Detected Type Identify Exposure Type Incident->Type Skin Dermal Contact Type->Skin Eye Eye Contact Type->Eye Inhale Inhalation Type->Inhale ActionSkin 1. Remove Contaminated Clothing 2. Wash with Soap/Water (15 min) 3. Seek Medical Attention Skin->ActionSkin ActionEye 1. Flush at Eyewash Station (15 min) 2. Hold Eyelids Open 3. Do NOT Rub Eye->ActionEye ActionInhale 1. Move to Fresh Air 2. If breathing difficult: Oxygen 3. Call Emergency Services Inhale->ActionInhale Report File Incident Report (Review SDS Section 4) ActionSkin->Report ActionEye->Report ActionInhale->Report

Figure 2: Immediate response workflow for exposure incidents.

Disposal & Waste Management

Regulatory Classification: This material is a Halogenated Organic Solid . It must never be disposed of in general trash or down the drain.

  • Solid Waste: Collect in a dedicated container labeled "Solid Hazardous Waste - Halogenated Organics".

  • Liquid Waste (Mother Liquors): If dissolved in solvents (e.g., DCM, Ethyl Acetate), dispose of in "Halogenated Organic Solvents" carboy.

  • Contaminated PPE: Outer gloves and weigh boats must be treated as solid hazardous waste.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 66564, 2-(4-Chlorobenzoyl)benzoic acid. Retrieved February 12, 2026 from [Link]

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 82099, 2-(4-Fluorobenzoyl)benzoic acid. Retrieved February 12, 2026 from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.